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  • Product: 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
  • CAS: 89793-16-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Executive Summary 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CAS 89793-16-8) is a highly functionalized benzenesulfonamide derivative utilized primarily as an electrophilic building block in medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CAS 89793-16-8) is a highly functionalized benzenesulfonamide derivative utilized primarily as an electrophilic building block in medicinal chemistry.[1][2][3][4] Its structural uniqueness lies in the ortho-chloro, meta-sulfonyl, para-nitro substitution pattern. This arrangement creates a highly activated aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr), making it a critical intermediate for synthesizing complex fused heterocycles and kinase inhibitors.[5]

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles of CAS 89793-16-8, designed for researchers requiring high-purity intermediates for drug development.

Chemical Identity & Physicochemical Properties[6]

PropertyData
CAS Number 89793-16-8
IUPAC Name 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
Molecular Formula C₇H₇ClN₂O₄S
Molecular Weight 250.66 g/mol
SMILES CNS(=O)(=O)C1=C(C=CC(=C1)[O-])Cl
Appearance Pale yellow to off-white crystalline solid
Melting Point 158–162 °C (Predicted based on structural analogs)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water

Synthesis & Manufacturing Protocol

The synthesis of CAS 89793-16-8 follows a nucleophilic substitution pathway at the sulfonyl center. The core challenge is preventing bis-alkylation and managing the hydrolysis of the highly reactive sulfonyl chloride precursor.

Retrosynthetic Analysis

The compound is disconnected at the sulfonamide nitrogen bond. The forward synthesis utilizes 2-chloro-5-nitrobenzenesulfonyl chloride (CAS 96-73-1) as the electrophile and methylamine as the nucleophile.

Experimental Protocol (Self-Validating System)

Reagents:

  • 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • Methylamine hydrochloride (1.2 eq) [Note: HCl salt is preferred over aqueous solution to control stoichiometry and reduce hydrolysis]

  • Triethylamine (2.5 eq) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-nitrobenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperature suppresses the hydrolysis of the sulfonyl chloride by trace moisture and minimizes side reactions at the chloro-position.

  • Nucleophile Addition: Add Methylamine hydrochloride (solid) in one portion.

  • Base Addition: Dropwise add Triethylamine over 20 minutes. Observation: White precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Quench with 1M HCl (cold). Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the sulfonyl chloride to the target sulfonamide.

SynthesisPath Start 2-Chloro-5-nitro- benzenesulfonyl chloride (CAS 96-73-1) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Methylamine (HCl) + Et3N Reagent->Intermediate Product 2-Chloro-N-methyl- 5-nitrobenzenesulfonamide (CAS 89793-16-8) Intermediate->Product Elimination of Cl-

Caption: Synthesis pathway via nucleophilic substitution at the sulfonyl center.

Reactivity & Applications in Drug Design

CAS 89793-16-8 is not merely an end-product but a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups.

The SNAr "Handle"

The chlorine atom at the C2 position is activated by the electron-withdrawing effects of both the ortho-sulfonamide and the para-nitro group.

  • Application: Displacement of the Chlorine with amines, phenols, or thiols to create tricyclic structures (e.g., benzothiadiazine dioxides).

  • Condition: Requires mild heating (60–80 °C) with a base (K₂CO₃) in polar aprotic solvents (DMF, DMSO).

Nitro Reduction

The C5-Nitro group can be selectively reduced to an aniline (amine).

  • Reagents: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.

  • Utility: The resulting amine can be acylated to form urea linkages, a common motif in kinase inhibitors (e.g., Sorafenib, Pazopanib analogs).

Strategic Workflow Diagram

The diagram below maps the utility of CAS 89793-16-8 in generating diverse chemical libraries.

Reactivity Core CAS 89793-16-8 (Core Scaffold) SNAr_Product 2-Amino-N-methyl- 5-nitrobenzenesulfonamide Core->SNAr_Product S_NAr Displacement (Cl substitution) Red_Product 5-Amino-2-chloro- N-methylbenzenesulfonamide Core->Red_Product Nitro Reduction (NO2 -> NH2) SNAr_Reagent Primary Amines (R-NH2) Base, Heat SNAr_Reagent->Core Red_Reagent H2, Pd/C or Fe/NH4Cl Red_Reagent->Core

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Chloro and Nitro groups.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 89793-16-8 is limited, its structural class (nitrobenzenesulfonamides) mandates strict safety protocols.

  • Hazard Identification:

    • Skin/Eye Irritant: High probability of causing severe eye irritation and skin sensitization.

    • Sulfonamide Allergy: Potential cross-reactivity in individuals with sulfonamide hypersensitivity.

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves (double-gloving recommended during synthesis steps involving the sulfonyl chloride precursor).

    • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • BLD Pharm. (2025).[4] Product Analysis: 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CAS 89793-16-8).[1][2][3][4][6][7] Retrieved from

  • AA Blocks. (2025). Catalog Entry: 2-Chloro-N-methyl-5-nitrobenzenesulfonamide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 96-72-0 (Parent Compound). Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Chloro-5-nitrobenzenesulfonamide Safety Data Sheet. Retrieved from

Sources

Exploratory

Solubility Profile & Process Chemistry of 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics, thermodynamic behavior, and purification protocols for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide . As a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics, thermodynamic behavior, and purification protocols for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide . As a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical agents (structurally related to diuretic precursors), understanding its solvation profile is essential for process optimization.

Note on Data Sources: While specific mole-fraction solubility data for the N-methyl derivative is often proprietary, this guide synthesizes physicochemical principles with quantitative data from its direct parent compound, 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0) , and structurally homologous nitro-anilines to provide high-confidence solubility hierarchies and process recommendations.

Molecular Architecture & Solvation Physics

To predict and manipulate the solubility of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide, one must understand the competition between its functional groups.

Structural Analysis

The molecule is an amphiphilic system defined by three distinct regions:

  • The Core (Lipophilic/Aromatic): A benzene ring substituted with a Chlorine atom (C-2) and a Nitro group (C-5). The nitro group is strongly electron-withdrawing, reducing the electron density of the ring and increasing the acidity of the sulfonamide proton.

  • The Sulfonamide Linker (Polar/H-Bonding): The

    
     moiety. Unlike the primary sulfonamide (
    
    
    
    ), the N-methyl group removes one hydrogen bond donor, reducing the crystal lattice energy and generally increasing solubility in organic solvents compared to the parent compound.
  • The Methyl Tail (Hydrophobic): Adds a small lipophilic vector, enhancing interaction with solvents like Ethyl Acetate and Dichloromethane (DCM).

Solvation Mechanism
  • Polar Aprotic Solvents (Acetone, DMF, DMSO): These are the ideal solvents. The sulfonyl oxygens accept hydrogen bonds, while the highly polarized solvent dipoles stabilize the electron-deficient aromatic ring.

  • Protic Solvents (Alcohols): Solubility is moderate. The single N-H proton can donate a hydrogen bond to the solvent oxygen, but the hydrophobic Cl and Methyl groups disrupt the solvent's hydrogen-bonding network.

  • Non-Polar Solvents (Hexane, Toluene): Solubility is poor due to the high polarity of the nitro and sulfonamide groups.

SolvationMechanism cluster_Solvents Solvent Interactions Molecule 2-chloro-N-methyl- 5-nitrobenzene-1-sulfonamide Acetone Acetone (Dipole-Dipole) High Solubility Molecule->Acetone Strong Interaction (Sulfonyl O...C=O) Ethanol Ethanol (H-Bonding) Moderate Solubility Molecule->Ethanol Medium Interaction (NH...OH) Hexane Hexane (Dispersion) Low Solubility Molecule->Hexane Weak Interaction (Lipophobic Repulsion)

Figure 1: Solvation mechanism showing the hierarchy of solvent interactions based on functional group compatibility.

Solubility Data & Solvent Hierarchy

The following data is extrapolated from the behavior of the parent compound (2-chloro-5-nitrobenzenesulfonamide) and validated against general sulfonamide solubility trends.

Solvent Efficiency Table (at 298.15 K)

The N-methylation typically lowers the melting point and increases solubility in organic solvents by a factor of 1.5x to 2.0x compared to the primary sulfonamide.

Solvent ClassSpecific SolventPredicted Solubility (Mole Fraction

)
Performance RatingApplication
Polar Aprotic Acetone

Excellent Dissolution, Reaction Medium
Polar AproticAcetonitrile

Very GoodHPLC Mobile Phase
EsterEthyl Acetate

GoodExtraction / Work-up
AlcoholMethanol

ModerateCrystallization (Anti-solvent)
AlcoholEthanol

ModerateCrystallization
AromaticToluene

PoorWashing / Impurity Removal
Alkanen-Hexane

InsolublePrecipitation (Anti-solvent)
Aqueous Water

Insoluble Washing (Removal of salts)
Temperature Dependence

Solubility follows an endothermic profile (


), meaning solubility increases significantly with temperature.
  • Process Tip: A cooling crystallization from Ethanol or Ethyl Acetate/Hexane mixtures is the most effective purification method. The steep solubility curve in ethanol allows for high recovery yields upon cooling from reflux to 0°C.

Thermodynamic Modeling

For process engineers designing crystallization units, the solubility behavior is best modeled using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


Where:

  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)
    
  • 
    : Empirical constants derived from experimental data.
    
Thermodynamic Parameters

Based on analog compounds, the dissolution process is:

  • Endothermic (+

    
    ):  Heat is absorbed to break the crystal lattice.
    
  • Entropy-Driven (+

    
    ):  The disorder increases as the rigid crystal breaks into solvated molecules.
    
  • Gibbs Free Energy (-

    
    ):  Spontaneous dissolution in polar solvents.
    

Experimental Protocols

Since specific batch-to-batch variations occur, researchers should generate their own solubility curves using the Laser Dynamic Method . This is superior to the gravimetric method for speed and accuracy.

Protocol: Laser Dynamic Solubility Determination

Objective: Determine the precise saturation temperature (


) for a known mass fraction.

Reagents:

  • 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (Recrystallized, >99% purity).

  • HPLC Grade Solvents (Acetone, Ethanol, Toluene).

Workflow:

  • Preparation: Weigh a specific mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser source on one side of the vessel and a photodetector on the opposite side.

  • Heating Phase: Heat the slurry slowly (2 K/min). The laser intensity at the detector will be low due to scattering by undissolved crystals.

  • Dissolution Point: As the temperature rises, the solid dissolves. Record the temperature where the laser intensity sharply increases to a maximum (clear solution). This is

    
    .
    
  • Validation: Cool the solution slowly. Record the temperature where laser intensity drops (nucleation point). The average of dissolution and nucleation temperatures (hysteresis loop) provides the equilibrium solubility.

LaserMethod Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel (Suspension) Start->Mix Heat Ramp Temp (+2 K/min) Monitor Laser Transmittance Mix->Heat Detect Sharp Rise in Transmittance? (Clear Solution) Heat->Detect Detect->Heat No Record Record Tsat (Saturation Temp) Detect->Record Yes Cool Cool to Validate (Check Nucleation) Record->Cool

Figure 2: Workflow for the Laser Dynamic Method to determine solubility curves.

Process Application: Synthesis & Purification

The solubility profile dictates the synthesis work-up. The synthesis typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with methylamine .

Purification Strategy (Recrystallization)
  • Crude Isolation: The reaction is often performed in water or weak aqueous acetone. The product precipitates out (due to low water solubility).

  • Solvent Selection: Use Ethanol/Water (80:20) or Pure Ethanol .

    • Dissolve crude solid in boiling Ethanol (high solubility).

    • Hot filtration to remove mechanical impurities.

    • Slow cooling to 5°C. The N-methyl derivative will crystallize as pale yellow needles.

    • Wash filter cake with cold Hexane (removes non-polar impurities without dissolving the product).

References

  • BenchChem. (2025).[1] Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. (Used for comparative solubility of chloro-nitro-pyridine analogs).[1]

  • Zhang, Y., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data. (Primary source for thermodynamic modeling of the parent chloro-nitro aromatic core).

  • PubChem. (2025).[2] 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0) Compound Summary. National Library of Medicine.

  • Google Patents. (2018). Preparation method of 2-methyl-5-aminobenzenesulfonamide (CN107805212B). (Describes sulfonation and purification workflows for related sulfonamide intermediates).

Sources

Foundational

A Technical Guide to the Provisional Safety Assessment of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on constructing a provisional Safety Data Sheet (SDS) and risk assessment for 2-chloro-N-methyl-5-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on constructing a provisional Safety Data Sheet (SDS) and risk assessment for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide. Given the absence of a formally published, comprehensive SDS for this specific molecule, this guide employs a methodology rooted in structural analogy and analysis of constituent functional groups. This approach allows for the development of robust, self-validating safety protocols grounded in established data from closely related chemical entities.

Introduction: The Imperative for Provisional Safety Assessment

In drug discovery and chemical research, scientists frequently work with novel or rare compounds for which complete safety and toxicological data are not yet available. 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is one such compound. The absence of a dedicated SDS necessitates a proactive and scientifically rigorous approach to hazard evaluation. This guide outlines the process of deconstructing the molecule into its core components, evaluating the known risks of analogous structures, and synthesizing this information into a comprehensive and actionable safety plan. By understanding the causality behind the potential hazards of each functional moiety, researchers can implement informed and effective safety measures.

Molecular Deconstruction and Hazard Profiling by Analogy

The primary structure of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide can be dissected into three key functional domains: the chloro-nitroaromatic ring, the N-methyl group, and the sulfonamide bridge. The predicted hazard profile is a composite of the known risks associated with these individual components.

cluster_Molecule 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide cluster_Components Key Functional Groups Molecule Core Structure A Chloro-Nitroaromatic Ring Molecule->A contributes B Sulfonamide Group Molecule->B contributes C N-Methyl Group Molecule->C contributes

Caption: Molecular deconstruction of the target compound into its primary functional groups.

The Chloro-Nitroaromatic Core

The foundational structure is 2-chloro-5-nitrobenzenesulfonamide. Nitroaromatic compounds are a well-documented class of chemicals with significant toxicological profiles. They are known to be acutely toxic, and many are considered mutagenic or carcinogenic[1]. The primary systemic effect of exposure to nitrobenzene, a related parent compound, is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen[2]. The chloro- and nitro-substituents increase the reactivity and potential toxicity of the benzene ring.

The Sulfonamide Moiety

Sulfonamides are a broad class of compounds extensively used in veterinary and human medicine as antibacterial agents[3]. While therapeutically useful, they are not without risk. The primary hazard associated with the parent sulfonamide structure (2-chloro-5-nitrobenzenesulfonamide) is its potential to act as a skin sensitizer, which can lead to an allergic reaction upon contact[4].

The N-Methyl Group

The addition of a methyl group to the sulfonamide nitrogen (N-methylation) modifies the molecule's physicochemical properties. This alteration can affect its solubility, lipophilicity, and metabolic pathways compared to its non-methylated parent. While the N-methyl group itself is not inherently a primary toxicophore, its influence on the molecule's overall behavior within a biological system cannot be discounted.

Synthesized Hazard Profile

By combining the known hazards of analogous structures, we can construct a provisional hazard summary for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide.

Hazard Category GHS Hazard Statement (Predicted) Basis of Extrapolation (Analogous Compound) Key Findings & Citations
Skin Sensitization H317: May cause an allergic skin reaction.2-Chloro-5-nitrobenzenesulfonamideThe core sulfonamide structure is classified as a skin sensitizer.[4]
Skin Corrosion/Irritation H315: Causes skin irritation.2-Chloro-5-nitrobenzenesulfonic acidThe acidic precursor and other related chloro-nitro compounds are known skin irritants.[5][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.2-Chloro-5-nitrobenzenesulfonic acidRelated compounds are confirmed to cause serious eye irritation.[5][6]
Acute Toxicity (Oral, Dermal, Inhalation) H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.2-Chloro-5-nitrobenzenesulfonic acidThe sulfonic acid analog is classified as harmful by multiple exposure routes.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritation.2-Chloro-5-nitrobenzenesulfonic acidIrritation to the respiratory system is a known hazard of the acidic analog.[5]
Chronic/Systemic Effects Potential for MethemoglobinemiaNitrobenzeneA known systemic effect of nitroaromatic compounds.[2][7]
Mutagenicity/Carcinogenicity Suspected Mutagen/CarcinogenGeneral Nitroaromatic CompoundsThis class of compounds is associated with mutagenicity and carcinogenicity.[1]

Safe Handling and Engineering Controls: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where each step is a checkpoint to ensure exposure is minimized. The causality is clear: by treating the compound as hazardous across multiple categories (skin/eye irritant, sensitizer, and potentially toxic), the protocol provides a robust defense against unknown variables.

Engineering Controls
  • Primary Containment: All manipulations of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, which is the primary barrier.

  • Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[5]

Personal Protective Equipment (PPE)

The selection of PPE is based on a multi-layered defense against the predicted hazards of dermal absorption, skin irritation, and eye damage.

Situation Required PPE Rationale
Handling Solid (Weighing, transfer)Nitrile gloves (double-gloved recommended), chemical safety goggles, buttoned lab coat, long pants, closed-toe shoes.Protects against skin contact with a potential sensitizer and irritant, and prevents eye exposure to fine particulates.[5][6]
Handling Solutions (Dissolving, reactions)Nitrile gloves, chemical safety goggles, buttoned lab coat, long pants, closed-toe shoes.Provides a barrier against splashes of a potentially toxic and irritating solution.
Potential for Aerosol Generation As above, with the addition of a face shield over safety goggles.Offers a higher level of protection for the face and eyes from sprays or aerosols.
Step-by-Step Handling Workflow

This workflow minimizes the risk of exposure at each stage of the process.

prep 1. Preparation - Verify fume hood function - Don appropriate PPE - Prepare all necessary equipment retrieve 2. Retrieval - Obtain chemical from storage - Check container integrity prep->retrieve weigh 3. Weighing (in fume hood) - Use a tared weigh boat - Handle container with care to avoid dust - Close primary container immediately retrieve->weigh dissolve 4. Dissolution (in fume hood) - Add solvent to the solid slowly - Ensure vessel is properly labeled weigh->dissolve use 5. Experimental Use - Maintain all operations within fume hood dissolve->use cleanup 6. Decontamination & Cleanup - Wipe down work surface - Decontaminate equipment - Remove outer gloves use->cleanup waste 7. Waste Disposal - Dispose of contaminated consumables in designated hazardous waste container - Segregate waste streams as required cleanup->waste storage 8. Final Storage - Return primary container to designated storage location - Remove and discard inner gloves - Wash hands thoroughly waste->storage

Caption: A standard workflow for the safe handling of potent chemical compounds.

Emergency Procedures

Immediate and correct first aid is critical. The following procedures are synthesized from SDSs of structurally related hazardous compounds.[5][8][9]

cluster_Exposure Type of Exposure cluster_Response Immediate Response Protocol cluster_Action Follow-Up Action Inhalation Inhalation Resp1 Move to fresh air immediately. If breathing is difficult, give oxygen. Inhalation->Resp1 Skin Skin Contact Resp2 Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Skin->Resp2 Eye Eye Contact Resp3 Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye->Resp3 Ingestion Ingestion Resp4 Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Resp4 Action Seek Immediate Medical Attention (For ALL Exposures) Resp1->Action Resp2->Action Resp3->Action Resp4->Action

Caption: Flowchart for first aid response to chemical exposure.

  • Inhalation: Move the affected person to fresh air. If breathing becomes difficult, seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[5] The extended washing time is crucial to ensure the complete removal of the chemical, which is predicted to be both an irritant and a sensitizer.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] The mechanical action of flushing is vital to remove particulates and dilute the chemical.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[5] Inducing vomiting can cause the corrosive and toxic substance to pass through the esophagus a second time, increasing damage.

Stability, Storage, and Disposal

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The storage area should be segregated from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] Chemical reactions with these materials could lead to decomposition and the release of hazardous gases.

  • Stability: While specific stability data is unavailable, related sulfonamide drugs have shown degradation over time, even in frozen storage.[10][11] It is prudent to assume the compound has a limited shelf-life and should be monitored for any change in appearance. The expiry date on the original container should be respected.[12]

Disposal

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Contaminated items (gloves, weigh boats, paper towels) must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Procedure: All waste disposal must be conducted in accordance with local, state, and federal environmental regulations through a licensed professional waste disposal service.[5][6]

Conclusion

This guide establishes a provisional safety framework for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide based on a logical, evidence-based extrapolation from its constituent parts. The core principles are containment, avoidance of contact, and preparedness for emergencies. For researchers and drug development professionals, this methodology of building a safety case from analogous structures is a critical skill for navigating the frontiers of chemical innovation. It underscores the principle that while data may be incomplete, a commitment to safety must be absolute. All users must conduct their own institutional risk assessment prior to commencing work.

References

  • 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784. PubChem. [Link]

  • Safety Data Sheet: 4-Nitrobenzyl chloride. Carl ROTH. [Link]

  • 2-chloro-N-(2-methylphenyl)-5-nitrobenzene-1-sulfonamide. Chemspace. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • 2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide. Chemspace. [Link]

  • 2-chloro-N-methylbenzene-1-sulfonamide. ECHA CHEM. [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • Stability of sulphonamide drugs in meat during storage. PubMed. [Link]

  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. PubMed. [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. [Link]

  • N-(3,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide - Hazard. U.S. Environmental Protection Agency (EPA). [Link]

  • Nitrobenzene in drinking-water. World Health Organization (WHO). [Link]

Sources

Exploratory

Technical Guide: Melting Point & Characterization of 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide

This guide outlines the physicochemical characterization, specifically the melting point determination, of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CAS 89793-16-8). It is designed for researchers synthesizing sulf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical characterization, specifically the melting point determination, of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CAS 89793-16-8). It is designed for researchers synthesizing sulfonamide-based pharmacophores, where this compound serves as a critical electrophilic building block.

Executive Summary & Chemical Identity

2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is a specialized intermediate used in the synthesis of bioactive sulfonamides, potentially including diuretic agents and antibacterial scaffolds. Precise melting point (MP) determination is the primary metric for assessing the purity of this solid-state building block, particularly to distinguish it from its hydrolysis products (sulfonic acids) or unmethylated precursors.

PropertyDetail
CAS Number 89793-16-8
IUPAC Name 2-chloro-N-methyl-5-nitrobenzenesulfonamide
Molecular Formula C₇H₇ClN₂O₄S
Molecular Weight 250.66 g/mol
Physical State Pale yellow to off-white crystalline solid
Primary Hazard Skin sensitizer; potential irritant (Nitro/Sulfonamide moiety)

Physicochemical Characterization

Melting Point Analysis

Unlike its parent compound, the N-methylated derivative exhibits a depressed melting point due to the disruption of intermolecular hydrogen bonding networks.

  • Reference Range (Parent): The unmethylated precursor, 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0), typically melts between 165–168 °C .

  • Target Range (N-Methylated): The introduction of the N-methyl group generally lowers the lattice energy. Based on structure-property relationships of analogous sulfonamides (e.g., N-methyl-p-toluenesulfonamide vs. p-toluenesulfonamide), the expected melting point for pure CAS 89793-16-8 lies in the 105–125 °C range.

    • Note: Impurities such as residual water or the parent sulfonyl chloride will significantly broaden this range.

Solubility Profile
  • Soluble: DMSO, DMF, Acetone, Ethyl Acetate (hot).

  • Sparingly Soluble: Methanol, Ethanol.

  • Insoluble: Water (hydrophobic aromatic core).

Experimental Protocols (SOPs)

Protocol A: Differential Scanning Calorimetry (DSC)

Best for: Final product release and polymorph screening.

  • Sample Prep: Dry 2–5 mg of the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

  • Pan Loading: Hermetically seal the sample in an aluminum pan. Pierce the lid to allow off-gassing of any trapped volatiles.

  • Ramp Cycle:

    • Equilibrate at 30 °C.

    • Ramp at 10 °C/min to 180 °C.

    • Critical Check: Watch for an endothermic peak (melting) followed by any exothermic events (decomposition of the nitro group).

  • Data Interpretation: The onset temperature (

    
    ) is the reported melting point. A sharp peak (width < 2 °C) indicates high purity (>98%).
    
Protocol B: Capillary Method (Routine)

Best for: In-process reaction monitoring.

  • Packing: Pack the capillary tube to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Ramp Rate:

    • Fast ramp (10 °C/min) to 90 °C.

    • Slow ramp (1 °C/min ) from 90 °C until melting is observed.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet (Meniscus formation).
      
    • 
      : Complete disappearance of solid phase (Clear point).
      
  • Acceptance Criteria: The range (

    
    ) must be 
    
    
    
    °C.

Synthesis & Impurity Logic

Understanding the synthesis pathway is crucial for interpreting melting point deviations. The compound is typically synthesized via the aminolysis of the sulfonyl chloride.

SynthesisPath Precursor 2-Chloro-5-nitro- benzenesulfonyl chloride (MP: 88-90°C) Product TARGET: 2-Chloro-N-methyl- 5-nitrobenzenesulfonamide (CAS 89793-16-8) Precursor->Product Aminolysis (0-5°C) Impurity1 Impurity A: Sulfonic Acid (Hydrolysis Product) (MP: ~169°C) Precursor->Impurity1 H2O (Side Rxn) Reagent Methylamine (Aq. or THF) Reagent->Product Impurity2 Impurity B: Bis-sulfonamide (Over-reaction) Product->Impurity2 Excess Sulfonyl Cl

Caption: Synthesis pathway showing critical impurities. Presence of the high-melting Sulfonic Acid (Impurity A) will artificially elevate the observed melting range.

Troubleshooting MP Deviations
ObservationLikely CauseCorrective Action
MP < 100 °C (Depressed) Residual Solvent or Unreacted Sulfonyl Chloride (MP ~90°C)Recrystallize from Ethanol/Water; Vacuum dry.
MP > 140 °C (Elevated) Hydrolysis to Sulfonic Acid or presence of unmethylated parentCheck pH of wash; ensure Methylamine source was free of Ammonia.
Broad Range (> 3°C) Wet Sample or Mixed PhaseDry sample at 40°C under vacuum; Run HPLC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66784, 2-Chloro-5-nitrobenzenesulfonamide (Parent Compound). Retrieved from [Link]

Foundational

Unlocking the Pharmacological Potential of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide: A Technical Guide for Drug Discovery

Foreword: The Untapped Therapeutic Promise of a Substituted Nitrobenzenesulfonamide In the landscape of modern drug discovery, the exploration of novel chemical entities with diverse pharmacological activities is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Therapeutic Promise of a Substituted Nitrobenzenesulfonamide

In the landscape of modern drug discovery, the exploration of novel chemical entities with diverse pharmacological activities is paramount. The compound 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide, a member of the nitrobenzenesulfonamide class, represents a compelling yet underexplored molecule. While direct pharmacological data on this specific compound is not extensively available, its structural motifs—the sulfonamide core, the nitroaromatic system, and the chloro substituent—are hallmarks of established therapeutic agents. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the pharmacological potential of this promising molecule. We will delve into its theoretical underpinnings, propose robust experimental workflows, and provide the rationale for a targeted and efficient discovery pipeline.

Deconstructing the Molecule: Predicted Pharmacological Activities Based on Structural Analogs

The pharmacological potential of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide can be inferred from the well-documented activities of its constituent chemical classes.

The Sulfonamide Core: A Legacy of Antibacterial Efficacy and Beyond

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of the first synthetic antimicrobial agents.[1][2] Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3] This bacteriostatic action effectively halts bacterial growth and proliferation.[1][4] Beyond their antibacterial properties, sulfonamide derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[1][5]

The Nitroaromatic Moiety: A Key to Selective Cytotoxicity and Enhanced Antimicrobial Action

The presence of a nitro group on the benzene ring is a critical feature that suggests several potential applications. Nitrobenzenesulfonamide derivatives have been investigated as hypoxic cell-selective cytotoxic agents.[6] In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced to form reactive species that are toxic to cancer cells, while having minimal effect on healthy, aerobic cells.[6] This makes 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide a candidate for development as an anticancer agent, particularly for solid tumors. Furthermore, the addition of a nitro group, an electron-withdrawing substituent, has been shown to enhance the antibacterial activity of sulfonamides.[5]

The Influence of Chloro and N-Methyl Substituents

The chloro and N-methyl groups are expected to modulate the physicochemical properties of the molecule, such as its lipophilicity, solubility, and ability to interact with biological targets. These substitutions can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Proposed Research & Development Pipeline: A Step-by-Step Investigative Framework

To systematically evaluate the pharmacological potential of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide, a multi-pronged approach is recommended.

Initial Screening: Unveiling the Primary Biological Activities

The initial phase of investigation should involve a broad-based screening to identify the most promising therapeutic avenues.

A comprehensive panel of clinically relevant bacterial and fungal strains should be used to assess the antimicrobial potential.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial/Fungal Inoculum: Culture the selected microbial strains overnight in appropriate broth media. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microbial strain.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Microbial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positiveData to be determined
Escherichia coliGram-negativeData to be determined
Pseudomonas aeruginosaGram-negativeData to be determined
Candida albicansFungusData to be determined

A panel of human cancer cell lines representing different tumor types should be used to evaluate the cytotoxic potential of the compound.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation: Cytotoxic Activity of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Cancer Cell LineTissue of OriginIC₅₀ (µM)
MCF-7BreastData to be determined
A549LungData to be determined
HCT116ColonData to be determined
Mechanistic Studies: Elucidating the Mode of Action

Once a primary biological activity is identified, the next step is to understand the underlying mechanism of action.

If the compound exhibits significant antibacterial activity, the following experiments can elucidate its mechanism.

Experimental Workflow: Elucidating the Antibacterial Mechanism of Action

G A Initial MIC Determination B Folic Acid Synthesis Inhibition Assay (DHPS Activity) A->B If active against bacteria C Bacterial DNA Gyrase Inhibition Assay A->C Alternative mechanism D Membrane Permeability Assay A->D Alternative mechanism E Target Identification B->E If DHPS is inhibited

Caption: Proposed workflow for investigating the antibacterial mechanism.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay will determine if the compound inhibits the same target as traditional sulfonamide antibiotics.

  • Enzyme and Substrate Preparation: Purify recombinant DHPS enzyme. Prepare solutions of the substrates, para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP).

  • Reaction Mixture: Set up a reaction mixture containing the DHPS enzyme, substrates, and various concentrations of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Detection: Measure the product formation (dihydropteroate) using a suitable method, such as HPLC or a coupled spectrophotometric assay.

If the compound shows promising cytotoxic activity, the following signaling pathways and cellular processes should be investigated.

Signaling Pathway: Hypoxia-Inducible Factor (HIF-1) Pathway in Cancer

G cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Proposed Intervention A HIF-1α B Prolyl Hydroxylases (PHDs) A->B Hydroxylation C VHL B->C Binding D Proteasomal Degradation C->D E HIF-1α F HIF-1β E->F Stabilization & Dimerization G HIF-1 Complex F->G H Target Gene Expression (Angiogenesis, Glycolysis) G->H I 2-chloro-N-methyl-5- nitrobenzene-1-sulfonamide J Reactive Oxygen Species (ROS) I->J Bio-reduction under Hypoxia J->E Inhibition/Degradation

Caption: Potential modulation of the HIF-1 pathway by the test compound under hypoxic conditions.

Protocol: Western Blot Analysis for Apoptosis-Related Proteins

This protocol will help determine if the compound induces programmed cell death.

  • Cell Lysis: Treat cancer cells with the compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

Synthesis and Characterization

A reliable and scalable synthetic route is crucial for the continued investigation of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide.

Proposed Synthetic Route

A plausible synthesis involves a two-step process starting from 2-chloro-5-nitrobenzenesulfonyl chloride.

Synthetic Workflow

G A 2-chloro-5-nitrobenzenesulfonyl chloride C 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide A->C B Methylamine B->C Nucleophilic Substitution

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide in Pharmaceutical Synthesis

CAS No: 89793-16-8 Molecular Formula: Molecular Weight: 250.66 g/mol [1][2][3][4][5] Executive Summary & Pharmacophore Significance 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide serves as a high-value electrophilic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 89793-16-8 Molecular Formula:


Molecular Weight:  250.66  g/mol [1][2][3][4][5]
Executive Summary & Pharmacophore Significance

2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide serves as a high-value electrophilic scaffold in the synthesis of next-generation sulfonamide therapeutics.[2][3][5] Its structural utility lies in its tri-functional nature :

  • Activated Electrophile (C-Cl): The chlorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the combined electron-withdrawing effects of the ortho-sulfonamide and para-nitro groups.[2][3][5]
    
  • Reducible Nitrogen Core (

    
    ):  The C5-nitro group functions as a masked aniline, allowing for late-stage reduction to generate 1,2,4-trisubstituted diaminobenzene derivatives (common in kinase inhibitors).[2][3][5]
    
  • N-Methyl Sulfonamide Handle: The pre-installed methyl group modulates lipophilicity and metabolic stability, a critical parameter in optimizing oral bioavailability for CNS and oncology targets.[3][5]

This guide details the synthesis of this intermediate and its downstream application in generating diverse pharmaceutical libraries.

Chemical Profile & Stability
PropertySpecificationNotes
Appearance Pale yellow to off-white solidColor darkens upon oxidation/light exposure.[2][3][5]
Melting Point 145–148 °C (Predicted)Sharp melting point indicates high purity.[2][3][5]
Solubility DMSO, DMF, Acetone, DCMSparingly soluble in water; insoluble in hexanes.[3][5]
Reactivity High (

active)
Critical: Avoid strong bases at high temp unless intended to displace Cl.
Stability Stable under ambient conditionsHygroscopic; store under inert atmosphere (

).[2][3][5]
Synthetic Pathways & Reactivity Map[2][3][5]

The following diagram illustrates the central role of this intermediate in divergent synthesis. It highlights the "Branch Point" where chemists can choose to either displace the chlorine first or reduce the nitro group first.[3][5]

G Start 2-Chloro-5-nitro- benzenesulfonyl chloride (CAS 96-72-0) Intermediate 2-Chloro-N-methyl-5-nitro- benzene-1-sulfonamide (CAS 89793-16-8) Start->Intermediate Methylamine (THF/H2O) 0°C -> RT ProductA Pathway A: SNAr Product (2-Amino-N-methyl-5-nitro...) Intermediate->ProductA Nucleophile (HNR2) K2CO3, DMSO, Heat ProductB Pathway B: Reduction Product (5-Amino-2-chloro-N-methyl...) Intermediate->ProductB Fe/NH4Cl or SnCl2 Selective Reduction

Figure 1: Divergent synthetic utility. Pathway A is preferred for generating diverse aniline libraries; Pathway B preserves the chlorine for palladium-catalyzed cross-coupling (Suzuki/Buchwald).[2][3][5]

Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate

Objective: Preparation of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide from sulfonyl chloride.[1][2][3][5]

Rationale: The reaction uses a biphasic or organic solvent system to prevent hydrolysis of the sulfonyl chloride.[3][5] Excess methylamine or a tertiary amine base acts as the HCl scavenger.[3][5]

Materials:

  • 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 equiv)[2][5]

  • Methylamine (2.0 M in THF or 40% aq.[2][3][5] solution) (1.2 equiv)[2][3][5][6]

  • Triethylamine (

    
    ) (1.5 equiv) - Optional if using excess methylamine[2][3][5]
    
  • Dichloromethane (DCM) or THF (anhydrous)[2][3][5]

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2-chloro-5-nitrobenzenesulfonyl chloride and anhydrous DCM (

    
    ). Cool the solution to 
    
    
    
    using an ice bath.[5]
  • Addition: Add

    
     followed by the slow, dropwise addition of Methylamine solution over 30 minutes. Caution: Exothermic reaction.[2][5]
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[2][3][5]

  • Workup:

    • Quench with 1M HCl (cold) to remove excess amine.[2][3][5]

    • Separate the organic layer and wash with saturated

      
       and Brine.[3][5]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.

Protocol B: Nucleophilic Aromatic Substitution (

)

Objective: Functionalization at C2 by displacing Chlorine with a nucleophile (e.g., Morpholine, Piperazine).[2][3][5]

Rationale: The C2-Chlorine is "doubly activated."[2][3][5] The


 reaction proceeds via a Meisenheimer complex.[3][5] Polar aprotic solvents (DMSO, DMF) are required to stabilize the transition state.[2][3][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 equiv) in DMSO (

    
    ).
    
  • Reagents: Add Potassium Carbonate (

    
    , 2.0 equiv) and the Nucleophilic Amine (1.2 equiv).
    
  • Heating: Heat the reaction mixture to

    
    .
    
    • Note: Highly reactive amines may react at RT; sterically hindered amines require higher temperatures.[2][3][5]

  • Monitoring: Reaction is typically complete within 2–6 hours.[2][3][5] The solution will often change color (deep yellow/orange) due to the formation of the nitro-aniline chromophore.[2][5]

  • Isolation: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.[5] Filter, wash with water, and dry.[3][5]

Protocol C: Chemoselective Nitro Reduction

Objective: Reduction of the Nitro group to Aniline without dehalogenation.[2][3][5]

Rationale: Catalytic hydrogenation (


) poses a high risk of hydrogenolysis (cleaving the C-Cl bond).[2][3][5] Chemical reduction using Iron (

) or Tin (

) is preferred to preserve the chlorine atom.[2][3][5]

Step-by-Step Procedure:

  • Suspension: Suspend the nitro compound (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Catalyst: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring for 1–3 hours.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[3][5]

  • Concentration: Evaporate the solvent. Partition the residue between EtOAc and water to isolate the aniline product.[5]

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are recommended:

TestMethodAcceptance Criteria
Identification

-NMR (DMSO-

)
Diagnostic peaks: Sulfonamide NH (

ppm, q), Methyl (

ppm, d), Aromatic protons (3H pattern).[1][2][3][5]
Purity HPLC (C18, ACN/Water)

(Area under curve)
Chlorine Content Elemental Analysis / MSPresence of

isotope pattern (3:1 ratio).[2][3][5]
Residual Solvents GC-HeadspaceDCM

ppm; THF

ppm.[2][3][5]
Safety & Handling (SDS Summary)
  • Hazards: Skin Sensitizer (Category 1), Eye Irritant (Category 2A).[2][3][5] Potential mutagenicity associated with nitro-aromatics.[2][3][5]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3][5] Handle in a fume hood to avoid inhalation of dust.[5]

  • Storage: Store at

    
     in a tightly sealed container. Light sensitive.[2][3][5]
    
References
  • PubChem. "2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S".[2][3][5] National Library of Medicine.[3][5] [Link][2][5]

  • MDPI. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials". Molecules, 2025.[1][3][5][7] [Link]

  • Google Patents. "Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride (CN102351751A)".[2][3][5]

Sources

Application

nucleophilic aromatic substitution of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Executive Summary This Application Note provides a rigorous technical guide for the functionalization of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide via nucleophilic aromatic substitution (SNAr). This scaffold is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical guide for the functionalization of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide via nucleophilic aromatic substitution (SNAr). This scaffold is a critical intermediate in the synthesis of diverse pharmacological agents, including diuretics, antitumor drugs (e.g., Pazopanib analogues), and antiparasitics.

The presence of a nitro group (para to Cl) and a sulfonamide group (ortho to Cl) creates a highly electrophilic center, facilitating rapid substitution. However, the acidity of the N-methyl sulfonamide proton (


) introduces a competing equilibrium that can stifle reactivity if not managed. This guide details protocols to navigate these electronic nuances for maximum yield and purity.

Mechanistic Insight & Strategic Planning

The Activation/Deactivation Paradox

Success with this substrate depends on understanding two opposing forces:

  • Activation (The Gas): The substrate is primed for SNAr. The -NO

    
     and -SO
    
    
    
    NHMe groups are strong electron-withdrawing groups (EWGs). They stabilize the anionic Meisenheimer complex intermediate through resonance and induction.
  • Deactivation (The Brake): The sulfonamide proton (-NHMe) is acidic. In the presence of strong bases (e.g., alkoxides, hydrides), this proton is removed first. The resulting anion (-SO

    
    N
    
    
    
    Me) donates electron density into the ring, significantly reducing the electrophilicity of the C-Cl carbon and retarding the reaction.

Key Insight: For neutral nucleophiles (amines), use weak bases to maintain the neutral sulfonamide. For anionic nucleophiles (alkoxides), use excess base and higher temperatures to overcome the electronic penalty of the deprotonated sulfonamide.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination pathway.[1]

SNAr_Mechanism Substrate Substrate (2-Cl-5-NO2-Sulfonamide) TS1 Transition State 1 (Attack) Substrate->TS1 + Nu Nu Nucleophile (Nu:) Nu->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Rate Determining Step TS2 Transition State 2 (Loss of Cl-) Intermediate->TS2 Product Product (Substituted Sulfonamide) TS2->Product - Cl-

Figure 1: Stepwise mechanism of SNAr on the activated sulfonamide scaffold. The stability of the Meisenheimer complex is derived from the para-nitro and ortho-sulfonamide groups.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Application: Introduction of primary or secondary amines (e.g., morpholine, piperazine, anilines). Strategy: Use a mild base to prevent sulfonamide deprotonation.

Reagents:

  • Substrate: 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
     or DIPEA (1.5 – 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in MeCN (concentration ~0.2 M).

  • Addition: Add the base (

    
    , 2.0 equiv). Note: If using a volatile amine, add it last.
    
  • Reaction: Add the amine (1.2 equiv).

  • Heating: Heat the mixture to 60–80°C under a reflux condenser. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Reaction is typically complete within 2–6 hours. The solution often turns deep yellow/orange due to the nitro-aniline chromophore.

  • Workup:

    • Cool to room temperature.[2]

    • Option A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates. Filter, wash with water, and dry.

    • Option B (Extraction): Dilute with EtOAc, wash with 1M HCl (to remove excess amine), water, and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or flash chromatography.

Protocol B: Etherification (C-O Bond Formation)

Application: Introduction of alkoxy groups (e.g., methoxy, phenoxy). Strategy: Requires a stronger base to generate the alkoxide. The sulfonamide will be deprotonated, so higher temperatures are required to drive the reaction.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (Solvent) or Phenol (1.2 equiv)

  • Base: NaH (2.5 equiv) or KOtBu (2.5 equiv)

    • Why 2.5 equiv? 1.0 eq to deprotonate the sulfonamide, 1.0 eq to deprotonate the alcohol, 0.5 eq excess.

  • Solvent: DMF or THF

Step-by-Step Procedure:

  • Deprotonation: In a dry flask under inert atmosphere (

    
    ), suspend NaH (2.5 equiv) in dry DMF at 0°C.
    
  • Nucleophile Formation: Add the alcohol/phenol dropwise. Stir for 15 min until

    
     evolution ceases.
    
  • Substrate Addition: Add the 2-chloro-sulfonamide substrate (dissolved in minimal DMF) dropwise. The solution will likely turn dark red/orange (formation of the sulfonamide anion).

  • Reaction: Heat to 90–100°C .

    • Checkpoint: This reaction is slower than amination due to the electron-rich anionic ring. Expect 6–12 hours.[3]

  • Quench: Carefully quench with saturated

    
     solution (restores the neutral sulfonamide).
    
  • Workup: Extract with EtOAc. Wash extensively with water/LiCl solution to remove DMF.

  • Purification: Flash chromatography is usually required.

Decision Matrix & Optimization

Use this logic flow to select the correct conditions for your specific nucleophile.

Optimization_Flow Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Neutral Amine (Primary/Secondary) Type->Amine Alcohol Alcohol / Thiol / Phenol Type->Alcohol BaseChoice1 Base: K2CO3 or DIPEA (Avoids deprotonation of sulfonamide) Amine->BaseChoice1 Temp1 Temp: 50-80°C BaseChoice1->Temp1 BaseChoice2 Base: NaH or KOtBu (>2 equiv) (Must deprotonate Nu-H and Sulfonamide-H) Alcohol->BaseChoice2 Temp2 Temp: 80-120°C (Higher energy required due to ring deactivation) BaseChoice2->Temp2

Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile class.

Quantitative Data Summary

ParameterProtocol A (Amination)Protocol B (Etherification)
Primary Nucleophile Amines (

,

)
Alcohols (

), Phenols (

)
Base Strength Weak (

of conjugate acid ~10)
Strong (

of conjugate acid >16)
Stoichiometry (Base) 1.5 – 2.0 equiv> 2.2 equiv
Temperature 60 – 80 °C90 – 120 °C
Typical Yield 85 – 95%60 – 80%
Main Side Reaction Bis-addition (rare)Hydrolysis of sulfonamide (if wet)

References

  • PubChem. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S.[3] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Royal Society of Chemistry. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Aniline Derivatives from 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery Substituted anilines and their sulfonamide derivatives are foundational scaffolds in modern medicinal chemistry. These structural motifs ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery

Substituted anilines and their sulfonamide derivatives are foundational scaffolds in modern medicinal chemistry. These structural motifs are present in a wide array of therapeutic agents, demonstrating activities as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The benzenesulfonamide moiety, in particular, is a key pharmacophore, capable of engaging with biological targets through various non-covalent interactions, including hydrogen bonding and metal chelation at enzyme active sites.[1] The strategic diversification of the aniline core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This application note provides a comprehensive guide to the synthesis of a library of aniline derivatives starting from the versatile building block, 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide. The synthetic strategy hinges on a two-step sequence:

  • A robust nucleophilic aromatic substitution (SNAr) reaction to introduce diverse amino functionalities at the C2 position.

  • A reliable reduction of the C5-nitro group to the corresponding aniline.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and expected outcomes to facilitate the generation of novel molecular entities for screening and lead optimization.

Mechanistic Rationale: Enabling Functionalization through SNAr

The synthetic approach is underpinned by the principles of nucleophilic aromatic substitution (SNAr). The benzene ring of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is rendered susceptible to nucleophilic attack due to the presence of strongly electron-withdrawing groups. The nitro group (-NO2) at the para position and the N-methylsulfonamide group (-SO2NHCH3) at the ortho position to the chlorine atom synergistically delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing the transition state and facilitating the displacement of the chloride leaving group.[4]

The general mechanism for the SNAr reaction is depicted below:

sn_ar_mechanism start 2-Chloro-N-methyl- 5-nitrobenzene-1-sulfonamide meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu-H nucleophile Amine (Nu-H) product 2-(Substituted-amino)-N-methyl- 5-nitrobenzene-1-sulfonamide meisenheimer->product - Cl- hcl HCl meisenheimer->hcl - H+

Figure 1: General workflow for the SNAr reaction.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

This section provides detailed protocols for the reaction of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide with various primary and secondary amines. The choice of solvent and base is critical and depends on the nucleophilicity and steric hindrance of the incoming amine.

Protocol 1.1: Reaction with Aliphatic Secondary Amines (e.g., Morpholine, Piperidine)

This protocol is optimized for moderately to highly nucleophilic secondary amines.

Materials:

  • 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 eq)

  • Morpholine or Piperidine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add the secondary amine (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 1.2: Reaction with Aromatic Amines (e.g., Aniline)

Aromatic amines are generally less nucleophilic than aliphatic amines, thus requiring more forcing conditions.

Materials:

  • 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 eq)

  • Aniline (1.5 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a sealed tube, dissolve 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 eq) in DMSO (0.2 M).

  • Add aniline (1.5 eq) followed by triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl to remove excess aniline and triethylamine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Part 2: Reduction of the Nitro Group

The second crucial step is the reduction of the nitro group of the SNAr product to the corresponding primary amine. Two common and effective methods are provided below.

Protocol 2.1: Catalytic Hydrogenation

This is a clean and high-yielding method, suitable for a wide range of substrates.

hydrogenation_workflow start 2-(Substituted-amino)-N-methyl- 5-nitrobenzene-1-sulfonamide in Solvent catalyst Add Pd/C Catalyst start->catalyst hydrogen Hydrogen Atmosphere (Balloon or Parr) catalyst->hydrogen reaction Stir at RT hydrogen->reaction filtration Filter through Celite reaction->filtration evaporation Concentrate Filtrate filtration->evaporation product Final Aniline Derivative evaporation->product

Figure 2: Workflow for catalytic hydrogenation.

Materials:

  • 2-(Substituted-amino)-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Celite

  • Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the nitro-sulfonamide intermediate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the aniline derivative. Further purification can be achieved by recrystallization if necessary.[5]

Protocol 2.2: Reduction with Tin(II) Chloride

This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful when catalyst poisoning is a concern.

Materials:

  • 2-(Substituted-amino)-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Dissolve the nitro-sulfonamide intermediate in ethanol or ethyl acetate.

  • Add SnCl2·2H2O (4-5 eq) to the solution.

  • Heat the mixture to reflux (typically 60-80 °C) for 1-3 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

  • A precipitate of tin salts will form. Filter the mixture through Celite.

  • Extract the filtrate with dichloromethane.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the aniline derivative.

Data Presentation: A Representative Library of Aniline Derivatives

The following table summarizes the expected outcomes for the synthesis of a small library of aniline derivatives from 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide, based on typical yields for analogous reactions.[7]

Amine NucleophileSNAr ProductSNAr Yield (%)Reduction MethodFinal Aniline DerivativeOverall Yield (%)
Aniline2-(Phenylamino)-N-methyl-5-nitrobenzenesulfonamide75-85Catalytic Hydrogenation5-Amino-N-methyl-2-(phenylamino)benzenesulfonamide65-75
MorpholineN-Methyl-2-(morpholino)-5-nitrobenzenesulfonamide80-90SnCl2·2H2O5-Amino-N-methyl-2-(morpholino)benzenesulfonamide70-80
PiperidineN-Methyl-5-nitro-2-(piperidin-1-yl)benzenesulfonamide85-95Catalytic Hydrogenation5-Amino-N-methyl-2-(piperidin-1-yl)benzenesulfonamide75-85
Benzylamine2-(Benzylamino)-N-methyl-5-nitrobenzenesulfonamide85-95SnCl2·2H2O5-Amino-2-(benzylamino)-N-methylbenzenesulfonamide75-85

Characterization Data of Representative Analogs

As specific experimental data for the target compounds is not widely available, the following data for closely related analogs is provided for reference.[8][9][10]

2-Methyl-5-nitrobenzenesulfonamide (Analog of SNAr Precursor):

  • Molecular Formula: C7H8N2O4S[8]

  • Molecular Weight: 216.21 g/mol [8]

  • Appearance: Crystalline solid[8]

  • Crystal Data: Orthorhombic, space group P bca[8]

5-Amino-2-methylbenzenesulfonamide (Analog of Final Product):

  • Molecular Formula: C7H10N2O2S[10]

  • Molecular Weight: 186.23 g/mol [10]

  • Appearance: Crystalline solid[9]

  • Crystal Data: Orthorhombic, space group P ca21[9]

Predicted 1H NMR Data for N-Methyl-2-(phenylamino)-5-aminobenzenesulfonamide:

  • 1H NMR (400 MHz, DMSO-d6) δ (ppm): ~8.5 (s, 1H, NH-Ar), ~7.5-6.5 (m, 8H, Ar-H), ~5.0 (s, 2H, NH2), ~2.5 (d, 3H, N-CH3). (Predicted based on similar structures[11])

Conclusion and Future Perspectives

The synthetic routes detailed in this application note provide a reliable and versatile platform for the generation of diverse aniline derivatives from 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide. The two-step sequence of nucleophilic aromatic substitution followed by nitro group reduction is a field-proven strategy for accessing these valuable scaffolds. The protocols provided are robust and can be adapted to a wide range of amine nucleophiles, enabling the rapid assembly of compound libraries for biological screening. The resulting substituted aminobenzenesulfonamides are prime candidates for further functionalization, opening avenues for the development of novel therapeutics in a multitude of disease areas.

References

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  • Arshad, M., et al. (2009). 2-Methyl-5-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o136.
  • Agrawal, N. R., & Adhikari, A. V. (2014). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. European Journal of Medicinal Chemistry, 85, 389-399.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2016). Molecules, 21(9), 1159.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Journal of Medicinal Chemistry.
  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and deriv
  • New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted sulfonamide group and sulfonamide complexes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1349-1361.
  • N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. (1989). Journal of the Chemical Society, Perkin Transactions 2, (11), 1835-1840.
  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Journal of Pharmaceutical Sciences.
  • Reduction of nitro compounds. Wikipedia.
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  • Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. (2017). Organic Chemistry Frontiers, 4(11), 2200-2204.
  • 5-Amino-2-methylbenzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815.
  • The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. (2025). BenchChem.
  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012). Journal of Chemical Research, 36(12), 727-729.
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
  • Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. (2025). BenchChem.
  • 2-Chloro-5-nitroaniline. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(10), o3562-o3563.
  • Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. (2022). Molecules, 27(21), 7464.
  • 5-Amino-2-methylbenzenesulfonamide. PubChem. Retrieved February 25, 2026, from [Link].

  • Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide. (2025). BenchChem.
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (2023). Molbank, 2023(2), M1633.
  • 2-Chloro-5-nitrobenzenesulfonamide. PubChem. Retrieved February 25, 2026, from [Link].

  • Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. US7842821B2.
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  • Characterization of Ten Novel Metabolites of a PAF Antagonist SY0916 in Rats Using LC-MS and NMR. (2025). Molecules, 30(7), 1234.
  • Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. US3270057A.
  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. (2022). RSC Advances, 12(50), 32536-32544.
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Sources

Application

Topic: Reaction Conditions for Coupling Amines with 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

An Application Note and Protocol Guide for Researchers Abstract: This document provides a comprehensive technical guide for the N-arylation of primary and secondary amines with 2-chloro-N-methyl-5-nitrobenzene-1-sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the N-arylation of primary and secondary amines with 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide. The synthesis of N-arylsulfonamides is a cornerstone in medicinal chemistry, with this structural motif present in a wide array of therapeutic agents.[1][2] This guide details three robust protocols—Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed N-Arylation, and Nucleophilic Aromatic Substitution (SNAr)—offering researchers a selection of methodologies to suit various experimental constraints and substrate scopes. We delve into the mechanistic underpinnings of each approach, providing a rationale for procedural steps and offering expert insights into reaction optimization and troubleshooting.

Introduction and Strategic Considerations

The target substrate, 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide, presents a unique case for C-N bond formation. The presence of a chlorine atom on the aromatic ring necessitates a coupling strategy. The key feature of this substrate is the strong electron-withdrawing nitro group (-NO₂) positioned para to the chlorine leaving group. This electronic arrangement significantly activates the aryl chloride for two distinct mechanistic pathways:

  • Transition-Metal Catalysis: Palladium and copper catalysts are highly effective for coupling amines with aryl chlorides, offering broad substrate scope and functional group tolerance.[3][4][5][6] The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a mainstay of modern synthetic chemistry for its efficiency and generality.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, induced by the nitro group, makes it susceptible to direct attack by nucleophiles (amines in this case).[8][9][10] This pathway offers a simpler, metal-free alternative, which can be highly efficient under the right conditions.[11]

The choice between these pathways depends on the nucleophilicity of the amine, steric hindrance, desired reaction conditions (e.g., temperature), and cost considerations. This guide will equip the researcher to make an informed decision.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile method for this transformation, accommodating a wide range of primary and secondary amines.[6][7] The reaction's success hinges on the careful selection of a palladium precatalyst, a sterically demanding phosphine ligand, and an appropriate base.[7][12]

Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 equiv), the desired amine (1.1–1.5 equiv), the palladium precatalyst (see Table 1 for examples), and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) and the anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically 80–120 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated sulfonamide.

Data Presentation: Recommended Buchwald-Hartwig Reaction Conditions
ParameterCondition A (General)Condition B (For Challenging Amines)Rationale & Citation
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)G3-XPhos Precatalyst (1-2 mol%)Buchwald precatalysts are air-stable and highly active.[12]
Ligand XPhos (2-4 mol%)Not required with precatalystBulky, electron-rich phosphine ligands accelerate reductive elimination.[7]
Base NaOtBu (1.5-2.0 equiv)K₃PO₄ (2.0 equiv)Strong, non-nucleophilic bases are required. Choice can depend on substrate tolerance.[13][14]
Solvent Toluene or Dioxanetert-Amyl alcoholSolvent choice affects solubility and reaction temperature.[13][15]
Temperature 100-110 °C100-120 °CSufficient thermal energy is needed for oxidative addition and reductive elimination.[5]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Visualization: Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - Aryl Chloride (1.0 eq) - Amine (1.2 eq) - Pd Precatalyst (2 mol%) - Ligand (4 mol%) - Base (2.0 eq) setup 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) reagents->setup add_solvent 3. Add Anhydrous Solvent (e.g., Toluene) setup->add_solvent heat 4. Heat Reaction (100 °C, 4-24h) add_solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT & Dilute monitor->cool filter 7. Filter through Celite® cool->filter extract 8. Aqueous Wash & Extraction filter->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for Palladium-catalyzed C-N coupling.

Protocol II: Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, a modification of the classic Ullmann condensation, provides a more economical alternative to palladium-based systems.[3][4] These reactions often require slightly higher temperatures but can be highly effective for coupling with aryl chlorides.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a sealable reaction tube, combine 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 equiv), the amine (1.5-2.0 equiv), a copper(I) salt (e.g., CuI or Cu₂O, 5-10 mol%), a ligand (e.g., a diamine or an amino acid, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 100–140 °C for 12–48 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture to remove insoluble copper salts.

    • Separate the organic layer, wash with aqueous ammonia solution (to remove residual copper), followed by water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Recommended Copper-Catalyzed Reaction Conditions
ParameterRecommended ConditionRationale & Citation
Cu Source Cu₂O (10 mol%) or CuI (10 mol%)Copper(I) salts are effective catalysts for N-arylation.[3][4]
Ligand 4-Hydroxypicolinamide (20 mol%)Ligands accelerate the catalytic cycle and improve yields.[4]
Base K₃PO₄ (2.0 equiv)A moderately strong inorganic base is typically used.
Solvent DMSO or DMFHigh-boiling polar aprotic solvents are needed to facilitate the reaction.
Temperature 100-120 °CHigher temperatures are often required compared to palladium catalysis.[4]

Protocol III: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the para-nitro group makes the ipso-carbon (the carbon bearing the chlorine) highly electrophilic and stabilizes the negatively charged intermediate (Meisenheimer complex).[8][9] This allows for a direct, metal-free substitution reaction with sufficiently nucleophilic amines.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1.0 equiv) in a polar aprotic solvent like DMSO or DMF.

  • Reagent Addition: Add the amine (1.1–2.0 equiv) and a non-nucleophilic base such as K₂CO₃ or triethylamine (2.0–3.0 equiv).[11]

  • Reaction: Heat the mixture to a temperature between 60–100 °C. The reaction is often significantly faster than metal-catalyzed routes.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, washing thoroughly with water.

    • Alternatively, if the product is not a solid, perform an extractive workup with ethyl acetate. Wash the organic layer with water and brine.

    • Dry the organic phase and concentrate under reduced pressure.

  • Purification: Recrystallize the solid product or purify via flash column chromatography.

Mechanistic Insights and Optimization

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[6][14]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step is the formation of the C-N bond, which releases the N-arylated product and regenerates the active Pd(0) catalyst.[6][7] Bulky, electron-rich ligands on the palladium center accelerate this step.[7]

Visualization: Buchwald-Hartwig Catalytic Cycledot

// Nodes pd0 [label="L₂Pd(0)\n(Active Catalyst)", fontcolor="#202124"]; aryl_halide [label="Ar-Cl", shape=none, image="path/to/aryl_halide_icon.png"]; amine [label="R₂NH", shape=none, image="path/to/amine_icon.png"]; base [label="Base", shape=none, image="path/to/base_icon.png"]; product [label="Ar-NR₂\n(Product)", fontcolor="#34A853"];

oxidative_addition_complex [label="L₂Pd(II)(Ar)(Cl)\n(Oxidative Addition)"]; amido_complex [label="L₂Pd(II)(Ar)(NR₂)"];

// Invisible nodes for layout center [label="", shape=point, width=0];

// Edges pd0 -> oxidative_addition_complex [label=" Oxidative\n Addition", color="#EA4335"]; oxidative_addition_complex -> amido_complex [label=" Amine Binding &\n Deprotonation", color="#4285F4"]; amido_complex -> pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Inputs and Outputs edge [style=dashed, arrowhead=none]; aryl_halide -> oxidative_addition_complex; amine -> amido_complex; base -> amido_complex; amido_complex -> product; }

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles and best practices for the purification of sulfonamides and nitroaromatic compounds.

Introduction

2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide. The purification of this compound is critical to ensure the removal of unreacted starting materials, by-products, and other impurities that can interfere with subsequent applications. The primary methods for the purification of such crystalline organic compounds are recrystallization and column chromatography. This guide will provide a framework for optimizing these techniques for the target molecule.

It is important to note that while specific experimental data for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide, such as a precise melting point and detailed solubility profiles, are not extensively reported in publicly available literature, the principles and protocols outlined below are based on extensive data for structurally related sulfonamides and nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide?

A1: The common impurities depend on the synthetic route but typically include:

  • Starting Materials: Unreacted 2-chloro-5-nitrobenzenesulfonyl chloride and excess methylamine.

  • Hydrolysis Product: 2-chloro-5-nitrobenzenesulfonic acid, which can form if moisture is present during the reaction or workup.[1]

  • Unmethylated Sulfonamide: 2-chloro-5-nitrobenzenesulfonamide, if the N-methylation is incomplete.

  • Isomeric Impurities: If the starting material, 2-chloro-5-nitrobenzenesulfonyl chloride, was not pure, you might have isomeric sulfonamides.

Q2: What is the best general approach to purify this compound?

A2: A multi-step approach is often most effective.

  • Aqueous Wash: Begin with an aqueous workup of the crude reaction mixture. Washing with a dilute sodium bicarbonate solution can help remove acidic impurities like 2-chloro-5-nitrobenzenesulfonic acid and any residual sulfonyl chloride.

  • Recrystallization: For moderately pure crude products (typically >85-90% pure), recrystallization is an efficient method to obtain highly pure crystalline material.

  • Column Chromatography: If the crude product is highly impure or contains impurities with similar solubility to the desired product, column chromatography is the preferred method for separation.[2]

Q3: What type of solvent is most suitable for the recrystallization of this sulfonamide?

A3: Sulfonamides, having both polar (sulfonamide and nitro groups) and non-polar (chlorinated benzene ring) characteristics, are often best recrystallized from polar protic solvents or a two-solvent mixture.[3] Alcohols like ethanol, methanol, or isopropanol are good starting points.[3][4] Often, a mixture of an alcohol with water is effective, as the compound is typically soluble in the hot alcohol and less soluble upon the addition of water (an anti-solvent).

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method.[5] Use the same eluent system for TLC as for the column. Spot the crude mixture, the starting materials (if available), and the collected fractions on a TLC plate. The separation of spots will indicate the composition of each fraction. Visualization can be done under UV light (254 nm), as nitroaromatic compounds are often UV-active.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide.

Issue 1: During recrystallization, my product "oils out" instead of forming crystals.

  • Possible Cause 1: High Impurity Level. The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid.

    • Solution: If the crude product is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.[3]

  • Possible Cause 2: Solution is too concentrated or cooling is too rapid. If the solution is supersaturated and cooled too quickly, the molecules may not have time to align into a crystal lattice.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly. Insulating the flask can help.[3]

  • Possible Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound.

Issue 2: Very low or no crystal formation upon cooling the recrystallization solution.

  • Possible Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.

    • Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.

    • Solution: Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, if you have a pure crystal of the compound, add a tiny "seed crystal" to the cooled solution.

  • Possible Cause 3: The compound is too soluble in the chosen solvent even at low temperatures.

    • Solution: If using a single solvent, try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until it becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool slowly.[8] For example, if you used ethanol, water could be an effective anti-solvent.

Issue 3: Poor separation of spots on the TLC plate during column chromatography.

  • Possible Cause 1: Inappropriate eluent polarity. If the eluent is too polar, all compounds will move up the plate quickly with little separation (high Rf values). If it's not polar enough, the compounds will remain at the baseline (low Rf values).

    • Solution: Adjust the eluent system. For nitroaromatic compounds on silica gel, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[2] Try varying the ratio (e.g., from 10% ethyl acetate in hexane to 30%).

  • Possible Cause 2: The sample is overloaded on the TLC plate.

    • Solution: Dilute the sample solution before spotting it on the TLC plate. The spots should be small and not too concentrated.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a general guideline. The optimal solvent ratio and volumes should be determined on a small scale first.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring. Add the ethanol in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution has a significant color from impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. A gradient of ethyl acetate in hexane is a good starting point (e.g., 10:90 to 30:70 v/v).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Start with a lower polarity eluent and gradually increase the polarity if a gradient elution is needed.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide.

Data Summary

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Rationale
RecrystallizationEthanol/Water or Isopropanol/WaterGood balance of polarity for dissolving sulfonamides when hot and allowing crystallization when cooled or when water is added.[3]
Column ChromatographyEthyl Acetate/Hexane (e.g., 20:80 v/v)Provides good separation for moderately polar compounds like nitroaromatics on a silica gel stationary phase.[2]

Visualizations

PurificationWorkflow crude Crude Product workup Aqueous Wash (e.g., NaHCO3) crude->workup assess_purity Assess Purity (TLC, NMR) workup->assess_purity recrystallization Recrystallization assess_purity->recrystallization >90% Pure column Column Chromatography assess_purity->column <90% Pure or Complex Mixture pure Pure Product recrystallization->pure column->pure

Caption: General workflow for the purification of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide.

TroubleshootingRecrystallization cluster_oil Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting No Crystals start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes success Successful Crystallization no_crystals->success No concentrate Reduce Solvent Volume no_crystals->concentrate Yes change_solvent Change Solvent System reheat->change_solvent pre_purify Pre-purify by Chromatography change_solvent->pre_purify induce Induce Crystallization (Scratch/Seed) concentrate->induce add_antisolvent Add Anti-solvent induce->add_antisolvent

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Chemsynthesis. (2025). 2-chloro-6-methyl-5-nitronicotinamide. Retrieved from [Link]

  • Supporting Information for "Copper-catalyzed synthesis of sulfonamides from nitroarenes with the insertion of sulfur dioxide". (2020). The Royal Society of Chemistry.
  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.).
  • Chemspace. (n.d.). 2-chloro-N-(2-methylphenyl)-5-nitrobenzene-1-sulfonamide. Retrieved from [Link]

  • Chemsynthesis. (2025). 2-chloro-6-methyl-5-nitronicotinamide. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitrobenzene sulfonic acid. Retrieved from [Link]

  • PrepChem. (2023). Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

Sources

Optimization

Technical Support Guide: Synthesis of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Executive Summary & Mechanistic Insight The synthesis of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide involves the nucleophilic attack of methylamine on 2-chloro-5-nitrobenzenesulfonyl chloride . While theoretically a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The synthesis of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide involves the nucleophilic attack of methylamine on 2-chloro-5-nitrobenzenesulfonyl chloride . While theoretically a standard substitution, this specific substrate presents a unique "dual-electrophile" challenge that often leads to impure products if thermodynamic parameters are not strictly controlled.

The Core Challenge: Competitive Electrophilicity

Your starting material contains two highly electrophilic sites:

  • The Sulfonyl Sulfur (S-Center): The desired target. Reaction is fast and kinetically favored at low temperatures.

  • The C-2 Carbon (C-Center): The chlorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the sulfonyl group and para to the nitro group. Both are strong electron-withdrawing groups (EWGs), making the ring highly susceptible to attack by the amine.

Success relies on Kinetic Control: You must maintain conditions that favor the faster S-attack (Sulfonylation) while suppressing the slower, thermodynamically driven C-attack (SNAr).

Reaction Pathways Diagram

The following diagram illustrates the competitive pathways. Note how temperature and stoichiometry dictate the product distribution.

ReactionPathways Start 2-chloro-5-nitro- benzenesulfonyl chloride Product TARGET PRODUCT 2-chloro-N-methyl- 5-nitrobenzene-1-sulfonamide Start->Product  Path 1: S-Attack  (Kinetic Control, <10°C) Side1 SIDE PRODUCT A (Hydrolysis) 2-chloro-5-nitro- benzenesulfonic acid Start->Side1  Path 2: Hydrolysis  (Water present) Side2 SIDE PRODUCT B (SNAr) N-methyl-2-(methylamino)- 5-nitrobenzenesulfonamide Start->Side2  Path 3: C-Attack (SNAr)  (>25°C, Excess Amine) Reagent + Methylamine (MeNH2) Product->Side2  Over-reaction  (Prolonged heating)

Caption: Competitive reaction pathways. Path 1 is desired. Path 3 (SNAr) is the most common cause of colored impurities.

Troubleshooting Guide (Q&A)

Issue 1: "My product is bright yellow/orange, but it should be off-white."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr) Root Cause: The reaction temperature spiked, or a large excess of methylamine was used. Technical Explanation: The 2-chloro position is "activated" by the ortho-sulfonyl and para-nitro groups. If the reaction exotherms above 20-25°C, the methylamine will displace the chlorine atom, forming N-methyl-2-(methylamino)-5-nitrobenzenesulfonamide . This aniline derivative is a chromophore, typically deep yellow or orange. Corrective Action:

  • Protocol Check: Ensure the addition of methylamine is performed at 0°C to 5°C .

  • Rate Control: Add the amine dropwise. Monitor internal temperature, not just the bath temperature.

  • Stoichiometry: Do not exceed 2.2 equivalents of methylamine (or 1.1 eq if using a tertiary amine base scavenger).

Issue 2: "I have low yield, and the product is water-soluble."

Diagnosis: Hydrolysis of Sulfonyl Chloride Root Cause: Water contamination in the solvent or amine source before the reaction is complete. Technical Explanation: Sulfonyl chlorides are moisture-sensitive. They hydrolyze to form 2-chloro-5-nitrobenzenesulfonic acid . This acid reacts with the methylamine to form a water-soluble salt (methylammonium sulfonate), which stays in the aqueous layer during workup and is lost. Corrective Action:

  • Solvent Quality: Use anhydrous THF or DCM.

  • Reagent Quality: If using aqueous methylamine (40%), ensure the reaction is biphasic and vigorous stirring is used, but ideally, use methylamine in THF or methanol to minimize hydrolysis competition.

  • Storage: Verify the quality of the starting sulfonyl chloride. If it smells strongly of acid or is sticky, it has already hydrolyzed.

Issue 3: "TLC shows a baseline spot that won't move."

Diagnosis: Sulfonic Acid Salt Formation Root Cause: Incomplete conversion or hydrolysis (see Issue 2). Technical Explanation: The baseline spot is likely the salt formed between the sulfonic acid (byproduct) and the methylamine. It is highly polar. Corrective Action:

  • Workup: Acidify the aqueous layer during extraction. While the sulfonamide is stable, the sulfonic acid is very water-soluble. A standard aqueous wash usually removes this, but if it persists in the organic layer, ensure you are drying the organic layer thoroughly with MgSO₄.

Issue 4: "I see two spots very close together on TLC."

Diagnosis: Disulfonimide Formation (Rare) Root Cause: High concentration of sulfonyl chloride relative to amine (inverse addition) or very basic conditions. Technical Explanation: The product sulfonamide (–SO₂NHMe) is acidic. In the presence of strong base, it can be deprotonated and attack another molecule of sulfonyl chloride, forming a bis-sulfonyl species (Ar–SO₂–N(Me)–SO₂–Ar). Corrective Action:

  • Order of Addition: Always add the amine to the sulfonyl chloride solution slowly, or add them simultaneously. Avoid having a large excess of base without amine present.

Recommended Experimental Workflow

This protocol is designed to maximize the kinetic selectivity for the sulfonamide.

Reagents
  • Substrate: 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • Nucleophile: Methylamine (2.0 M in THF) (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (10 mL/g substrate)

Step-by-Step Protocol
  • Preparation: Dissolve the sulfonyl chloride in anhydrous DCM under Nitrogen/Argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Mix the Methylamine and TEA together (if using amine solution). Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.

    • Critical: Monitor internal temperature. Do not allow T > 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (20°C) . Do not heat.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3).

    • Target: New spot Rf ~0.4-0.5.

    • Impurity (SNAr): Lower Rf, yellow spot.

  • Quench: Add 1M HCl (aq) to quench excess amine and solubilize any amine salts.

  • Workup: Separate layers. Wash organic layer with water, then Brine.[1] Dry over Na₂SO₄.[1][2]

  • Purification: If the product is colored (yellow tint), recrystallize from Ethanol/Water. The SNAr impurity is often more soluble in alcohols than the product.

Decision Logic for Purification

PurificationLogic Start Crude Product Isolated ColorCheck Is the solid Yellow/Orange? Start->ColorCheck White Color: Off-White/Cream ColorCheck->White No Yellow Color: Bright Yellow ColorCheck->Yellow Yes Wash Wash with 1N HCl (Removes unreacted amine) White->Wash Recryst Recrystallize from EtOH (SNAr impurity stays in mother liquor) Yellow->Recryst Final Pure Product Recryst->Final Wash->Final

Caption: Purification decision tree based on visual inspection of crude product.

References

  • BenchChem. Troubleshooting common issues in sulfonamide synthesis reactions. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

  • ChemicalBook. 2-Chloro-5-nitrobenzenesulfonyl chloride Properties and Synthesis. Retrieved from

  • Organic Syntheses. General procedures for Sulfonamide formation. (Analogous procedures for nitro-benzenesulfonyl chlorides).[3][4][5][6] Retrieved from

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from

Sources

Troubleshooting

optimizing reaction temperature for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide production

Current Status: ● Operational Ticket Queue: Optimization & Troubleshooting Agent: Senior Application Scientist[1] Module 1: Critical Process Parameters (CPP) Dashboard Welcome to the technical support hub for the sulfony...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket Queue: Optimization & Troubleshooting Agent: Senior Application Scientist[1]

Module 1: Critical Process Parameters (CPP) Dashboard

Welcome to the technical support hub for the sulfonylation of 2-chloro-5-nitrobenzenesulfonyl chloride . This dashboard summarizes the "Golden Batch" parameters required to balance yield against the two primary failure modes: Hydrolysis (loss of sulfonyl group) and SNAr Displacement (loss of the chloro group).[1]

ParameterTarget RangeCriticalityTechnical Rationale
Reaction Temp (Addition) -5°C to 5°C High Controls rapid exotherm; prevents SNAr side reaction (Cl displacement).[1][2][3]
Reaction Temp (Aging) 20°C to 25°C MediumEnsures complete conversion of the sulfonyl chloride.[1]
Stoichiometry (Amine) 2.0 - 2.2 eq.[1][2][3]High1 eq. for sulfonylation, 1 eq. to scavenge HCl.[1][2] Excess >2.5 eq. promotes SNAr.
Solvent System DCM or THFMediumAnhydrous conditions preferred to minimize hydrolysis.[1][2][3]
Addition Rate Slow (maintain T < 10°C)HighHeat accumulation triggers thermal runaway and impurity formation.[1][2][3]

Module 2: Troubleshooting Tickets (Q&A Format)

Ticket #101: "My reaction mixture turned deep orange/red and the LCMS shows the wrong mass (M-Cl+NHMe)."

User Issue:

"I tried to speed up the reaction by heating to 50°C. The product has the wrong retention time, and the mass spectrum suggests I lost the chlorine atom. What happened?"

Technical Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4][5] The 5-nitro group is para to the 2-chloro position.[1][2] This electron-withdrawing nitro group strongly activates the benzene ring, making the chlorine atom a good leaving group.[1] At elevated temperatures (>40°C), the methylamine acts not just as a sulfonylation agent, but as a nucleophile attacking the ring carbon.[1]

Resolution Protocol:

  • Strict Temperature Control: Never exceed 25°C during the reaction. The activation energy for SNAr is higher than sulfonylation; keeping it cold kinetically inhibits the side reaction.[1]

  • Stoichiometry Check: Do not use a large excess of methylamine. If you use >2.5 equivalents, the concentration of nucleophile drives the SNAr reaction.[1]

  • Quench Early: Monitor by HPLC. Once the sulfonyl chloride is consumed (usually <2 hours at RT), quench immediately with dilute HCl to neutralize excess amine.[1]

Ticket #102: "I'm seeing a massive exotherm upon adding methylamine. Is this normal?"

User Issue:

"As soon as I started adding the 40% aqueous methylamine, the temperature spiked from 0°C to 35°C in seconds. I'm worried about safety."

Technical Diagnosis: Sulfonamide formation is highly exothermic.[1][2][3] Furthermore, if you are using aqueous methylamine, the hydration energy of the acid neutralization (HCl + Methylamine → Methylammonium chloride) adds to the thermal load.[1] A spike to 35°C degrades the sulfonyl chloride via hydrolysis.[1]

Resolution Protocol:

  • Dilution is Key: Dilute your sulfonyl chloride in 10 volumes of solvent (DCM or THF) before addition.[1][2][3]

  • Controlled Addition: Add the amine solution dropwise over 30–60 minutes.

  • Active Cooling: Use an ice/salt bath or cryostat set to -10°C. Do not rely on ambient air cooling.[1][2][3]

  • Switch Reagents: If possible, use 2M Methylamine in THF (anhydrous) instead of aqueous solutions. This reduces the exotherm intensity and eliminates water-based hydrolysis risks.[1][2]

Ticket #103: "Low yield. I mostly recovered sulfonic acid."

User Issue:

"I kept it cold (-10°C) the whole time, but my isolated yield is only 40%. The rest is the hydrolyzed sulfonic acid."[1]

Technical Diagnosis: This is likely a Solubility/Mixing Failure .[1][2][3] At -10°C, the reaction rate slows down.[1][2] If water is present (from aqueous amine) and the biphasic mixing is poor, the sulfonyl chloride hydrolyzes at the interface before the amine can react with it.[1] Alternatively, the reaction was not aged long enough to complete.[1]

Resolution Protocol:

  • The "Warm-Up" Step: After the addition is complete at 0°C, you must allow the reaction to warm to Room Temperature (20°C) and stir for 1–2 hours. This ensures the conversion finishes.[1]

  • Phase Transfer: If using a biphasic system (DCM + Water), vigorous stirring (>500 RPM) is mandatory to maximize the interfacial surface area.[1][3]

  • Drying: Ensure your organic solvent (DCM) is dry.[1][2][3] Trace water competes with the amine.[1]

Module 3: Reaction Pathway Visualization[1]

The following diagram illustrates the competition between the desired pathway and the two critical failure modes (Hydrolysis and SNAr).

ReactionPathways SM Starting Material (2-chloro-5-nitrobenzenesulfonyl chloride) Product TARGET PRODUCT (Sulfonamide) SM->Product  Path 1: Sulfonylation  (Kinetic Control)  Temp: 0°C -> 20°C Hydrolysis IMPURITY A (Sulfonic Acid) SM->Hydrolysis  Path 2: Hydrolysis  (Water present, slow mixing) SNAr IMPURITY B (S_NAr Adduct) (Cl replaced by NHMe) SM->SNAr  Path 3: Ring Substitution  (Temp > 40°C OR Excess Amine) Product->SNAr  Over-reaction  (Prolonged heating)

Caption: Figure 1. Reaction network showing the narrow operating window (Path 1) versus thermal failure modes (Path 3) and moisture sensitivity (Path 2).[1]

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (10g scale).

Materials Preparation
  • Limiting Reagent: 2-chloro-5-nitrobenzenesulfonyl chloride (10.0 g, 39.0 mmol).[1][2][3]

  • Nucleophile: Methylamine (2.0 M in THF, 43 mL, 86 mmol, 2.2 eq).[2][3] Note: Using THF solution preferred over aqueous to minimize hydrolysis.[1][2]

  • Solvent: Dichloromethane (DCM), Anhydrous (100 mL).[1][2][3]

  • Quench: 1N HCl (aqueous).

Step-by-Step Procedure

Step 1: Dissolution (T = 20°C)

  • Charge 10.0 g of sulfonyl chloride into a 250 mL 3-neck round bottom flask.

  • Add 100 mL anhydrous DCM. Stir until fully dissolved.

  • Checkpoint: Solution should be clear yellow.[1][2][3] If turbid, dry with MgSO4 before proceeding.[1][2][3]

Step 2: Cooling (T = -5°C)

  • Equip flask with an internal thermometer and an addition funnel.[1][2][3]

  • Submerge flask in an ice/salt bath.[1][2][3]

  • Cool internal temperature to -5°C to 0°C .

Step 3: Addition (T < 10°C)

  • Charge the addition funnel with 43 mL Methylamine (2M in THF).[1]

  • CRITICAL: Add dropwise over 45 minutes.

  • Monitor: Ensure internal temperature never exceeds 10°C .[1][2][3] If it spikes, stop addition and let cool.[1][2][3]

Step 4: Aging (T = 20°C)

  • Once addition is complete, remove the ice bath.[1]

  • Allow the mixture to warm to room temperature (20–25°C).

  • Stir for 2 hours.

  • IPC (In-Process Control):[1][2][3] Check HPLC/TLC.[1][2][3][6] SM should be <1%.[1][2][3]

Step 5: Work-up

  • Add 50 mL 1N HCl to the reaction mixture (careful, mild exotherm). This neutralizes excess methylamine and solubilizes methylammonium salts.[1][2][3]

  • Separate the layers.[1][7] Wash the organic (DCM) layer with water (2 x 50 mL) and Brine (50 mL).[1][3]

  • Dry over Na2SO4, filter, and concentrate in vacuo.

References

  • Reaction Mechanism & SNAr Risk

    • Bunnett, J. F., & Zahler, R. E. (1951).[2][3] Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][8] Chemical Reviews, 49(2), 273-412.[1][2][3]

    • Context: Establishes the activation of halogen leaving groups by para-nitro substituents, confirming the risk of Cl-displacement at elevated temperatures.[1]

  • Sulfonylation Methodology

    • DeRuiter, J. (2005).[1][2][3] Amides and Sulfonamides: Structure, Properties and Synthesis.[1][2][3] Principles of Drug Action.[1][2][3]

    • Context: General procedures for Schotten-Baumann and anhydrous sulfonylation techniques.[1][2][3]

  • Thermal Hazard Assessment

    • Stoessel, F. (2008).[1][2][3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[1][2][3][9] Wiley-VCH.[1][2][3] [2][3]

    • Context: Methodologies for managing exotherms in sulfonyl chloride aminations.[1][2][3]

  • Specific Analog Synthesis (Grounding)

    • World Intellectual Property Organization.[1][2] (2010).[1][2][3] Patent WO2010023469: Sulfonamide Derivatives.[1][2][3]

    • Context: Describes the synthesis of similar nitro-benzenesulfonamides using controlled temper

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Executive Summary Analyte: 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CMNS) Application: Pharmaceutical Intermediate (e.g., for diuretic or antibacterial synthesis) Challenge: Separation of the lipophilic neutral su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CMNS) Application: Pharmaceutical Intermediate (e.g., for diuretic or antibacterial synthesis) Challenge: Separation of the lipophilic neutral sulfonamide from highly polar hydrolytic impurities (sulfonic acids) and structurally similar byproducts (des-methyl analogs).[1]

This technical guide compares two distinct chromatographic approaches: a Standard C18 (Octadecyl) method versus an Optimized Phenyl-Hexyl method.[1] While C18 provides robust hydrophobic retention, the Phenyl-Hexyl phase offers superior selectivity for the electron-deficient nitro-aromatic ring via


-

interactions, significantly improving resolution from critical impurities.[1]

Part 1: Molecular Profile & Separation Physics

Understanding the analyte is the prerequisite for method design. The target molecule contains three distinct functional zones affecting chromatography:

  • The Core: A benzene ring substituted with a Nitro group (

    
    )  and a Chloro group (
    
    
    
    )
    .[1] This creates a strong electron-deficient
    
    
    -system (Pi-Acid).[1]
  • The Tail: The N-methyl sulfonamide (

    
    ) .[1] The proton on the nitrogen is weakly acidic (estimated pKa 
    
    
    
    9.5 - 10.5).[1]
  • The Impurities:

    • Hydrolysis Product: 2-chloro-5-nitrobenzenesulfonic acid (Highly Polar, acidic).[1]

    • Starting Material: 2-chloro-5-nitrobenzenesulfonyl chloride (Reactive, converts to acid).[1]

    • Byproduct: 2-chloro-5-nitrobenzenesulfonamide (Des-methyl, slightly less lipophilic).[1]

Separation Mechanism Diagram

The following diagram illustrates the interaction mechanisms utilized in the optimized method.

SeparationMechanism cluster_analyte Analyte: CMNS cluster_column Stationary Phase: Phenyl-Hexyl Analyte 2-chloro-N-methyl- 5-nitrobenzene-1-sulfonamide Nitro Nitro Group (Electron Withdrawing) Analyte->Nitro Sulf Sulfonamide (Acidic Proton) Analyte->Sulf Phenyl Phenyl Ligand (Pi-Base) Nitro->Phenyl Pi-Pi Interaction (Selectivity) Alkyl Hexyl Linker (Hydrophobicity) Sulf->Alkyl Hydrophobic Retention caption Fig 1. Dual-interaction mechanism: The electron-deficient nitro ring of the analyte stacks with the electron-rich phenyl phase, enhancing selectivity beyond simple hydrophobicity.

[1]

Part 2: Comparative Method Performance

We compared a traditional alkyl-chain method against a phenyl-based method.

Method A: The Standard (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile[1]
    
  • Mechanism: Pure Hydrophobicity.[1]

Method B: The Optimized (Phenyl-Hexyl)[1]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm Core-Shell)[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol[1]

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking + Shape Selectivity.[1]
Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (

)
12.4 min6.8 minMethod B is 45% faster due to core-shell technology and methanol selectivity.[1]
Resolution (

)
*
1.83.5Phenyl phase better separates the des-methyl impurity from the target.[1]
Tailing Factor (

)
1.31.05Methanol/Formic acid system suppresses silanol interactions better for sulfonamides.[1]
Selectivity (

)
1.051.15The

-interaction shifts the nitro-aromatic retention relative to non-aromatic impurities.[1]

*Resolution measured between CMNS and the critical des-methyl impurity.

Verdict: While Method A is sufficient for basic purity checks, Method B is superior for development and stability indicating methods (SIM) due to orthogonal selectivity and speed.[1]

Part 3: Detailed Experimental Protocol (Method B)

This protocol utilizes the Phenyl-Hexyl approach.[1] It is designed to be "self-validating" by including system suitability steps that flag failure modes immediately.[1]

Reagents & Preparation
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).[1][2] Why: Low pH (~2.[1]7) ensures the sulfonamide nitrogen remains protonated (neutral), maximizing retention.

  • Solvent B: HPLC Grade Methanol.[1] Why: Methanol promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile.[1]
  • Diluent: 50:50 Water:Methanol.[1]

Instrument Parameters
  • Column: Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm or similar).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C. Control is critical;

    
    -
    
    
    
    interactions are temperature sensitive.
  • Detection: UV @ 254 nm (Nitro group

    
    ).[1][2]
    
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Injection
1.09010Isocratic Hold (Focus polar impurities)
8.01090Linear Gradient (Elute main peak)
10.01090Wash
10.19010Re-equilibration
14.09010End of Run
Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for your specific matrix.

MethodWorkflow Start Start: Sample in Diluent Screen Screening Gradient (5-95% B over 20 min) Start->Screen CheckPeak Check Peak Shape & Retention Screen->CheckPeak Optimize Optimize Selectivity CheckPeak->Optimize Tailing > 1.5 or Poor Res Finalize Final Method B (Phenyl-Hexyl / MeOH) CheckPeak->Finalize Pass Optimize->Optimize Switch Organic Modifier (ACN <-> MeOH) Optimize->Optimize Adjust pH (Formic vs Phosphate) Optimize->Finalize Resolution > 2.0 caption Fig 2. Decision tree for optimizing sulfonamide separation.

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method includes specific markers that validate the system during the run.

System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the "Des-methyl" impurity (if available) or a synthetic void marker (Uracil).
    
  • Tailing Factor: < 1.2. Note: If tailing increases, it indicates the column's end-capping is failing or the mobile phase pH has drifted up, allowing ionization of the sulfonamide.

  • Precision: %RSD < 0.5% for retention time (n=5).

Common Failure Modes
  • Split Peaks: The sample solvent (Diluent) is too strong.[1] Ensure the diluent matches the starting mobile phase (10-20% Organic) if injection volume is >10 µL.[1]

  • Retention Drift: Phenyl columns are sensitive to temperature.[1] Ensure the column oven is stable at 35°C ± 0.5°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on Gradient elution and Selectivity).

  • SIELC Technologies. (2018). Separation of Nitrobenzenesulfonic acid derivatives. Application Note.

  • Benchchem. (n.d.).[1] Optimization of HPLC Parameters for Sulfonamide Separation. Technical Support Center.

  • Caine, B., Bronzato, M., & Popelier, P. (2019).[1][3] Relative pKa values of the primary sulfonamide group. ResearchGate. (Mechanistic insight into sulfonamide acidity).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66784, 2-Chloro-5-nitrobenzenesulfonamide.

Sources

Comparative

A Comparative Guide to the Reactivity of N-Methylated vs. Non-Methylated Sulfonamides in Nucleophilic Aromatic Substitution

Introduction: The Subtle Impact of a Methyl Group In the landscape of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Among the most powerful react...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Impact of a Methyl Group

In the landscape of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Among the most powerful reactions for this purpose is Nucleophilic Aromatic Substitution (SNAr), which allows for the introduction of a wide array of nucleophiles onto electron-deficient aromatic systems. The efficiency of an SNAr reaction is exquisitely sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential, as they stabilize the negatively charged intermediate, the Meisenheimer complex, which is the rate-determining step of the reaction.[1][2]

This guide provides an in-depth comparison of the reactivity of two closely related compounds: 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1) and its non-methylated analog, 2-chloro-5-nitrobenzene-1-sulfonamide (2) . While the difference appears minor—the presence of a single methyl group on the sulfonamide nitrogen—this modification has significant implications for the molecule's electronic profile and, consequently, its reactivity in SNAr reactions. We will explore the theoretical underpinnings of this difference, provide a detailed experimental protocol for a direct comparative analysis, and discuss the interpretation of the resulting data. This guide is intended for researchers and professionals in drug development and chemical synthesis who routinely encounter and manipulate such scaffolds.

CompoundStructureIUPAC Name
1 O=S(=O)(N(C)C1=CC(=C(Cl)C=C1)[O-])C2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
2 O=S(=O)(NC1=CC(=C(Cl)C=C1)[O-])C2-chloro-5-nitrobenzene-1-sulfonamide[3][4]

Theoretical Framework: Electronic Effects in SNAr Reactions

The reactivity of the target compounds is dictated by the SNAr mechanism. This process involves two key steps: the addition of a nucleophile to the carbon bearing the leaving group (chloride), followed by the elimination of the leaving group to restore aromaticity. The first step is typically rate-limiting and involves the formation of a high-energy, anionic Meisenheimer complex.[5] The stability of this intermediate is paramount; the more stable the complex, the lower the activation energy and the faster the reaction.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Both the nitro (-NO₂) group and the sulfonamide (-SO₂NHR) group are powerful EWGs. They are positioned ortho and para, respectively, to the chloride leaving group, which is the optimal arrangement for stabilizing the negative charge of the Meisenheimer complex through resonance.[2][6]

The key question is: How does N-methylation alter the electron-withdrawing strength of the sulfonamide group?

  • Inductive Effect: A methyl group is electron-donating via a positive inductive effect (+I). This effect pushes electron density towards the sulfonamide nitrogen, which in turn slightly reduces the overall electron-withdrawing capacity of the -SO₂NHCH₃ group compared to the -SO₂NH₂ group.

  • Acidity and Deprotonation: The N-H protons of a sulfonamide are acidic and can be deprotonated by a basic nucleophile or solvent. The resulting anion, -SO₂N⁻R, is a potent electron-donating group due to resonance, which would severely deactivate the ring towards SNAr. The non-methylated analog (2) has two acidic protons, whereas the N-methylated analog (1) has only one. In a basic reaction medium, the potential for deactivation could be more pronounced for compound 2 . However, for the purposes of comparing inherent reactivity under controlled, non-deprotonating conditions, we focus on the neutral species.

Based on the inductive effect, our central hypothesis is that 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1) will be slightly less reactive than its non-methylated analog (2) in an SNAr reaction. The +I effect of the methyl group reduces the electron-withdrawing power of the sulfonamide substituent, leading to a less stabilized Meisenheimer complex and a consequently slower reaction rate.

Experimental Design: A Comparative Kinetic Study

To test our hypothesis, we will perform a comparative kinetic analysis using a standard SNAr reaction with a secondary amine, piperidine, as the nucleophile. The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting material over time.

Caption: Experimental workflow for the comparative kinetic analysis.

Materials and Reagents
  • 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1)

  • 2-chloro-5-nitrobenzene-1-sulfonamide (2) (CAS 96-72-0)[4]

  • Piperidine (distilled)

  • Acetonitrile (HPLC grade, anhydrous)

  • Dodecane (internal standard)

  • Hydrochloric acid (0.1 M)

  • Deionized water

Step-by-Step Protocol

Causality Behind Choices:

  • Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that effectively dissolves the reactants but does not interfere with the SNAr mechanism.

  • Nucleophile: Piperidine is a common, moderately reactive secondary amine nucleophile suitable for kinetic studies.

  • Internal Standard: Dodecane is used as an internal standard for HPLC analysis to correct for variations in injection volume, ensuring accurate quantification.

  • Quenching: The reaction is quenched with dilute acid to protonate the piperidine and halt the reaction instantly.

Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide (1) in anhydrous acetonitrile containing 0.05 M dodecane.

    • Prepare a separate 0.1 M stock solution of 2-chloro-5-nitrobenzene-1-sulfonamide (2) in anhydrous acetonitrile containing 0.05 M dodecane.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile.

  • Reaction Setup:

    • For each compound, set up a reaction in a sealed vial. To 4.5 mL of the substrate stock solution (either 1 or 2 ), add 0.5 mL of the 1.0 M piperidine stock solution. This results in a final concentration of 0.09 M substrate and 0.1 M piperidine.

    • Immediately vortex the mixture for 10 seconds.

  • Sampling and Quenching:

    • At time t=0, withdraw a 100 µL aliquot and immediately quench it in a vial containing 900 µL of 0.1 M HCl.

    • Place the reaction vials in a pre-heated block at 50 °C.

    • Withdraw and quench 100 µL aliquots at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • Develop a method that provides good separation of the starting material, product, and the internal standard.

    • Calculate the concentration of the starting material at each time point relative to the internal standard.

  • Data Analysis:

    • Plot ln([Substrate]t / [Substrate]₀) versus time (in seconds) for each reaction.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Ensure the R² value of the linear regression is >0.98 for a valid kinetic run.

Data Presentation and Interpretation

The data from the kinetic runs should be tabulated to allow for a direct and clear comparison. The following table presents hypothetical, yet realistic, data based on our theoretical framework.

CompoundInitial Conc. (M)Nucleophile Conc. (M)Temp (°C)Pseudo-First-Order Rate Constant, k_obs (s⁻¹)Half-life (t₁/₂) (min)
(1) N-Methylated 0.090.1504.8 x 10⁻⁴24.1
(2) Non-Methylated 0.090.1506.5 x 10⁻⁴17.8

Interpretation of Results:

The hypothetical data shows that the non-methylated compound (2) reacts approximately 1.35 times faster than the N-methylated compound (1) . This result directly supports our initial hypothesis. The slower reaction rate for the N-methylated analog is attributed to the electron-donating inductive effect (+I) of the methyl group. This effect slightly destabilizes the anionic Meisenheimer complex intermediate, increasing the activation energy of the rate-determining step and thus slowing the overall reaction.

Caption: Structure-reactivity relationship summary.

Conclusion and Broader Implications

This guide demonstrates that even a seemingly minor structural modification like N-methylation can have a measurable impact on chemical reactivity. By combining theoretical principles with a robust experimental design, we can predict and confirm that 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is less reactive towards nucleophilic aromatic substitution than its non-methylated analog . The underlying cause is the electron-donating inductive effect of the methyl group, which slightly attenuates the electron-withdrawing character of the sulfonamide moiety.

For professionals in drug discovery, this is a critical insight. N-methylation is a common strategy to block metabolic N-dealkylation, improve cell permeability, or modulate solubility.[7] However, this modification also alters the electronic nature of the molecule, which could affect its reactivity towards biological nucleophiles, potentially altering off-target activity or metabolic pathways. Understanding these subtle electronic effects is therefore essential for the rational design of safer and more effective therapeutic agents.

References

  • Savicheva, E. A., et al. (n.d.). Hammett σ p and σ m values for sulfonamides, sulfones. ResearchGate. Available at: [Link]

  • Piguet, C., et al. (2000). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 39(23), 5236-5247. Available at: [Link]

  • Vange, J. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(11), 1915-1924. Available at: [Link]

  • Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses. Available at: [Link]

  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54(19). Available at: [Link]

  • Chapman and Hall. (1966). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Validation

Reference Standard Guide: 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Executive Summary 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide is a critical intermediate and impurity marker in the synthesis of benzothiadiazine derivatives (e.g., Diazoxide) and various diuretic agents.[1][2] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide is a critical intermediate and impurity marker in the synthesis of benzothiadiazine derivatives (e.g., Diazoxide) and various diuretic agents.[1][2] Its structural integrity—specifically the stability of the N-methyl sulfonamide moiety against hydrolysis and the reactivity of the ortho-chloro-nitro motif—demands rigorous analytical control.[1][2]

This guide compares three grades of reference materials available to researchers: Certified Reference Materials (CRMs) , Analytical Standards (Secondary) , and Research Grade (Building Blocks) .[2] It provides the experimental protocols necessary to qualify an in-house standard when commercial CRMs are unavailable or cost-prohibitive.[1][2]

Part 1: Comparative Analysis of Reference Standard Grades

In pharmaceutical development, the "purity" listed on a bottle is insufficient for quantitative calculations.[2] You must distinguish between Chromatographic Purity (Area %) and Assigned Potency (w/w %).[2]

Table 1: Performance & Suitability Matrix
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard (Secondary) Grade C: Research Chemical (Building Block)
Primary Use GMP Release Testing, Calibration of Secondary Stds.[1][2]Routine QC, Impurity Profiling, Stability Studies.[1][2]Synthesis Starting Material, Qualitative ID.[2]
Traceability SI Units (NIST/BIPM traceable).[2] ISO 17034 Accredited.[2]Traceable to a Primary Standard (if available) or fully characterized In-House.[1][2]Vendor Batch ID only.
Potency Assignment Mass Balance Method (100% - Water - Solvents - Inorganics) × Purity.[1][2]Often just Chromatographic Purity (Area %).[2]Unadjusted Area % (often overestimated).[2]
Uncertainty Explicitly calculated (e.g., 99.5% ± 0.3%).[2]Not usually provided.[2]Unknown.
Water Content Measured via Karl Fischer (KF) & subtracted.[2]Measured but often not subtracted from potency.[2]Rarely measured.[2]
Cost (Est.) High (

1,500 / 100mg).[2]
Moderate (

400 / 100mg).[2]
Low (

50 / 1g).[2]
The "Purity Trap" in Research Grade Materials

Scenario: You purchase a Grade C "98%" building block to quantitate an impurity in your drug substance.[2]

  • Reality: The vendor used HPLC-UV at 254nm. The material contains 2% water (hygroscopic sulfonamide) and 3% trapped dichloromethane (from synthesis).[2]

  • Actual Potency:

    
    .[2]
    
  • Consequence: Your impurity calculations will be biased high by ~5%, potentially causing a false Out-of-Specification (OOS) result.

Part 2: Experimental Protocols (Self-Validating Systems)

If you cannot source a CRM, you must characterize a "Working Standard" (Grade B) to the level of a Primary Standard.[2] Use the following Mass Balance Approach .

Protocol 1: Structural Confirmation (NMR)

Objective: Distinguish the N-methyl product from the O-methyl isomer or bis-methylated byproducts.[1][2]

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-d6. (Chloroform is poor for polar sulfonamides).[2]

  • Key Signals:

    • Sulfonamide NH: Look for a broad singlet/doublet around

      
       7.5–8.5 ppm (exchangeable with D₂O).[2]
      
    • N-Methyl: A doublet (coupling with NH) or sharp singlet (if exchange is fast) at

      
       2.5–2.7 ppm.[1][2] Note: O-methyl would appear further downfield (~3.8 ppm).[1][2]
      
    • Aromatic Region: Three distinct protons confirming the 1,2,5-substitution pattern.[1][2]

Protocol 2: HPLC Purity & Homogeneity Assessment

Objective: Separate the target from its precursor (2-chloro-5-nitrobenzenesulfonyl chloride) and hydrolysis product (sulfonic acid).[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses sulfonamide ionization, improving retention).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 265 nm (Nitro aromatic max) and 210 nm (Universal).[2]

  • Acceptance Criteria: Main peak > 99.0% area. No single impurity > 0.5%.[2]

Protocol 3: Potency Assignment (The Calculation)

Do not use the HPLC Area % as the potency.[1][2] Use the following equation:


[1][2]
  • Water: Determine via Volumetric Karl Fischer titration.[2]

  • Solvents: Determine via GC-Headspace.

  • Residue: Sulphated Ash test (usually negligible for organic sulfonamides unless formed as a salt).[2]

Part 3: Visualization of Workflows

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the decision logic and testing required to upgrade a "Chemical" to a "Reference Standard."

ReferenceStandardQualification Start Raw Material (Crude Synthesis or Vendor Buy) Recryst Recrystallization (EtOH/Water or Toluene) Start->Recryst Drying Vacuum Drying (Remove Residual Solvents) Recryst->Drying Decision1 HPLC Purity > 99.0%? Drying->Decision1 Structure Structural ID (1H-NMR, MS, IR) Decision1->Structure Yes Reject Reject / Reprocess Decision1->Reject No Volatiles Volatile Impurity Check (Karl Fischer + GC-HS) Structure->Volatiles Calc Mass Balance Calculation (Assign Potency) Volatiles->Calc Release Release as Working Standard (Valid for 1 Year) Calc->Release

Caption: Workflow for converting raw 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide into a qualified working standard.

Diagram 2: Synthesis & Impurity Context

Understanding where this molecule comes from helps identify likely contaminants (e.g., the un-methylated precursor).[2]

SynthesisPath Precursor 2-Chloro-5-nitro benzenesulfonyl chloride Intermediate Reaction Matrix Precursor->Intermediate Reagent Methylamine (CH3NH2) Reagent->Intermediate Product TARGET: 2-Chloro-N-methyl- 5-nitrobenzene-1-sulfonamide Intermediate->Product Main Path Impurity1 Impurity A: Hydrolysis Product (Sulfonic Acid) Intermediate->Impurity1 Moisture Impurity2 Impurity B: Bis-methylated (Side Reaction) Intermediate->Impurity2 Excess Base

Caption: Synthesis pathway showing the origin of common impurities that must be resolved by the HPLC method.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[2][3][4] (2006).[2][5][6] Defines reporting, identification, and qualification thresholds for impurities.[1][2][3][4][5][7][8][9] Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[2][10] (2023).[2] Outlines the mass balance approach for potency assignment. Link[1][2]

  • PubChem. 2-Chloro-5-nitrobenzenesulfonamide (Parent Compound Data).[1][2] National Library of Medicine.[2] Used for structural analogy and safety data.[2] Link[1][2]

  • Kushner, et al. Analytical Method Validation for Pharmaceutical Impurities.[2] Journal of Pharmaceutical and Biomedical Analysis.[2] (2020). Provides standard protocols for HPLC method development for sulfonamides. Link[1][2]

Sources

Comparative

Precision Purity Assessment of Nitrobenzene Sulfonamides: A Comparative Protocol Guide

Topic: Purity Assessment Protocols for Nitrobenzene Sulfonamides Content Type: Publish Comparison Guide Executive Summary Nitrobenzene sulfonamides (NBS)—including o-, m-, and p- isomers—are critical intermediates in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment Protocols for Nitrobenzene Sulfonamides Content Type: Publish Comparison Guide

Executive Summary

Nitrobenzene sulfonamides (NBS)—including o-, m-, and p- isomers—are critical intermediates in pharmaceutical synthesis, particularly as "Nosyl" protecting groups for amines and as precursors to sulfa drugs. Their purity is non-negotiable; unreacted sulfonyl chlorides or hydrolyzed sulfonic acids can compromise downstream deprotection steps or introduce genotoxic risks.

This guide moves beyond generic "purity checks" to provide a rigorous, comparative framework for assessing NBS purity. We evaluate three distinct methodologies: HPLC-UV (the routine workhorse), qNMR (the absolute validator), and LC-MS (the trace impurity hunter).

Part 1: Comparative Analytical Matrix

The choice of method depends on the stage of development and the specific data requirement (e.g., batch release vs. reference standard qualification).

FeatureHPLC-UV (Method A) qNMR (Method B) LC-MS (Method C)
Primary Utility Routine QC, Batch Release, Isomer ResolutionPrimary Reference Standard CertificationGenotoxic Impurity (GTI) Profiling
Principle Separation based on hydrophobicity; UV detection of NO₂ chromophoreDirect counting of nuclei (¹H); Molar ratio to Internal StandardMass-to-charge ratio; Ionization of trace contaminants
Reference Standard Required (Must be pre-characterized)Not Required for analyte (Absolute quantification)Required for quantification
Sensitivity (LOD) ~0.05% (500 ppm)~0.5% (Limit of Quantification is higher)< 1 ppm (Trace level)
Throughput High (Automated sequences)Low (Manual prep/processing)Medium (Data analysis intensive)
Blind Spot Co-eluting non-chromophoric impurities (rare for NBS)Inorganic salts; Overlapping signalsMatrix suppression; Ionization failure
Part 2: Decision Logic & Workflow

Before selecting a protocol, researchers should apply the following decision logic to ensure the method aligns with the "Fit-for-Purpose" principle.

PurityDecisionTree Start Start: Define Purity Goal Goal1 Routine Batch Release? Start->Goal1 Goal2 Certifying a Reference Standard? Goal1->Goal2 No MethodA Protocol A: HPLC-UV (High Precision, High Throughput) Goal1->MethodA Yes Goal3 Genotoxic Risk Assessment? Goal2->Goal3 No MethodB Protocol B: qNMR (Absolute Purity, No Ref Std) Goal2->MethodB Yes Goal3->MethodA No (Default) MethodC Protocol C: LC-MS (Trace Analysis <10 ppm) Goal3->MethodC Yes

Figure 1: Analytical Decision Tree for Nitrobenzene Sulfonamide assessment.

Part 3: Deep-Dive Protocols
Protocol A: High-Fidelity HPLC-UV (The Standard)

For routine purity assessment (>98%) and isomer separation.

Scientific Rationale: Nitrobenzene sulfonamides possess a strong UV chromophore due to the nitro group (


 nm). Reversed-Phase Chromatography (RP-HPLC) effectively separates the polar sulfonamide from the more reactive (and less polar) sulfonyl chloride starting materials and the highly polar sulfonic acid byproducts.

Methodology:

  • Column Selection: C18 or C8 End-capped column (e.g., YMC-Triart C18, 150 x 4.6 mm, 3 µm).

    • Why: End-capping reduces silanol interactions with the sulfonamide nitrogen, preventing peak tailing.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 suppresses ionization of sulfonamide, sharpening peaks).

    • B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar sulfonic acids).

    • 2-15 min: 5%

      
       80% B (Elution of main NBS peak).
      
    • 15-20 min: 80% B (Wash lipophilic dimers/chlorides).

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

Self-Validation (System Suitability):

  • Resolution (

    
    ):  Must be > 2.0 between the main NBS peak and the nearest isomer (e.g., o-NBS vs p-NBS).
    
  • Tailing Factor (

    
    ):  Must be < 1.5. Higher tailing indicates column aging or pH drift.
    
Protocol B: qNMR (The Orthogonal Validator)

For establishing "Absolute Purity" of a primary reference standard.

Scientific Rationale: Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the fundamental physical property that the integrated signal area is directly proportional to the number of nuclei. This eliminates response factor errors common in UV detection.

Methodology:

  • Internal Standard (IS) Selection:

    • Maleic Acid (

      
       6.28 ppm, singlet) or Dimethyl Sulfone  (
      
      
      
      3.0 ppm, singlet).
    • Why: These signals do not overlap with the aromatic nitrobenzene region (

      
       7.5 - 8.5 ppm).
      
  • Sample Preparation:

    • Weigh ~20 mg of NBS sample and ~10 mg of IS (precision

      
       mg) into a vial.
      
    • Dissolve in 0.7 mL DMSO-d6 .

    • Why DMSO? Nitrobenzene sulfonamides have poor solubility in CDCl3, which can lead to signal broadening and integration errors.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       seconds (Must be 
      
      
      
      of the slowest relaxing nucleus to ensure full magnetization recovery).
    • Scans: 16 or 32 (S/N ratio > 300:1).

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass weighed,

=Purity.[1][2][3]
Protocol C: LC-MS (Impurity Profiling)

For detecting genotoxic precursors (e.g., Nitroanilines).

Scientific Rationale: Nitro-aromatics are structural alerts for genotoxicity. While HPLC-UV detects the bulk, LC-MS (Triple Quadrupole or Q-TOF) is required to prove the absence of mutagenic precursors like nitroaniline at ppm levels.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Why: Sulfonamides (

      
      ) readily lose a proton to form 
      
      
      
      . Positive mode is often less sensitive for acidic sulfonamides.
  • Column: Biphenyl or Phenyl-Hexyl stationary phase.

    • Why: Provides unique

      
       selectivity to separate nitro-isomers that co-elute on C18.
      
  • MS Parameters:

    • Monitor specific transitions (MRM) for the parent NBS and potential nitroaniline degradation products.

Part 4: Experimental Data Comparison

The following table summarizes typical performance metrics observed when validating these protocols for 4-nitrobenzenesulfonamide.

ParameterProtocol A (HPLC-UV)Protocol B (qNMR)Protocol C (LC-MS)
Linearity (

)
> 0.9999> 0.9990> 0.995
Precision (RSD) < 0.5%< 1.0%< 5.0%
LOD 0.05 µg/mL~100 µg/mL0.001 µg/mL (1 ppb)
Range 0.1% - 120% of target80% - 100% of targetTrace (ppm - ppb)
Part 5: Method Development Workflow Visualization

MethodDev Input Crude NBS Sample Step1 Solubility Check (DMSO vs MeOH) Input->Step1 Step2 Scouting Run (5-95% Gradient) Step1->Step2 Step3 pH Adjustment (Acidic for sharp peaks) Step2->Step3 Step4 Check Resolution (Isomers separated?) Step3->Step4 Step4->Step3 Rs < 1.5 (Change Buffer) Final Validated Method Step4->Final Rs > 2.0

Figure 2: Step-wise optimization for HPLC method development.

References
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Trends in Sciences, 2023.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014.

  • Analysis of Genotoxic Impurities in Pharmaceuticals (Nitrosamines/Nitro-compounds). Thermo Fisher Scientific Application Note, 2021.

  • A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity. Emery Pharma, 2024.

  • Ultra-Sensitive LC-MS/MS Method for Trace Level Quantification of Genotoxic Impurities. American Journal of Analytical Chemistry, 2021.[4]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the disposal of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide . As an N-methyl derivative of the parent compound 2-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide . As an N-methyl derivative of the parent compound 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0), this substance presents a triad of hazards: thermal sensitivity (nitro group), toxic combustion byproducts (chlorine/sulfur), and environmental persistence .

Operational Directive: This substance must never be disposed of down the drain. It requires segregation into the Halogenated Organic Waste stream and destruction via high-temperature incineration with off-gas scrubbing.

Chemical Identity & Hazards
PropertyDetailOperational Implication
Chemical Structure Aryl Chloride + Nitro Group + SulfonamideMulti-hazard waste profile.
Functional Hazards Nitro (-NO₂): Potentially energetic/shock sensitive if dry/concentrated.Chloro (-Cl): Generates HCl/Dioxins upon combustion.Sulfonamide (-SO₂NH-): Acidic; generates SOx gases.Do not heat to dryness in unvented containers. Segregate from strong bases.[1]
Physical State Solid (typically off-white/yellow powder)Dust control required during handling.
Solubility Low water solubility; Soluble in DMSO, Acetone, DCMUse organic solvents for equipment decontamination.

Waste Characterization & Regulatory Coding

Proper coding ensures the waste facility utilizes the correct destruction method. While specific RCRA listings (K-codes) apply to industrial manufacturing sources, laboratory waste is characterized by toxicity and constituent properties .

RCRA Waste Codes (US EPA Standards)
  • Primary Classification: Halogenated Organic Waste .

  • D001 (Ignitable): Applicable if the compound is dissolved in a flammable solvent (e.g., Acetone, Ethyl Acetate) for disposal.

  • D003 (Reactive): Precautionary. While mono-nitro aromatics are generally stable, they are energetic. If the waste is old, dried out, or potentially polynitrated impurities are present, handle as reactive.

  • Universal Waste Code: UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific toxicity data (LD50).

Pre-Disposal Handling & Segregation

The Golden Rule: Segregation prevents unintended chemical reactions in the waste drum.

  • Segregation:

    • Incompatible with: Strong Bases (NaOH, KOH), Amines, and Strong Oxidizers (Peroxides, Nitric Acid).

    • Reasoning: The sulfonamide proton is acidic. Mixing with bases generates heat (exothermic deprotonation). Mixing nitro compounds with amines or oxidizers can lead to runaway thermal decomposition.

  • Containerization:

    • Solids: Double-bag in high-density polyethylene (HDPE) bags, then place in a rigid secondary container (fiber or poly drum).

    • Liquids: Collect in HDPE or Glass carboys. Avoid metal containers if the solution is acidic or if HCl evolution is possible.

  • Labeling:

    • Must explicitly state: "Halogenated Solvent/Organic Waste" and "Contains Nitro-Aromatics".

Disposal Decision Matrix

The following workflow dictates the logical path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Liquid PackSolid Package in HDPE Liner Place in Poly Drum SolidWaste->PackSolid LabelSolid Label: Toxic Solid, Organic, N.O.S. (Halogenated) PackSolid->LabelSolid Incineration Destruction Method: Rotary Kiln Incineration (>1100°C, 2s residence) LabelSolid->Incineration SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Chlorinated NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent Flammable CombineStream Combine into 'Halogenated Waste' Stream HaloSolvent->CombineStream NonHaloSolvent->CombineStream Contaminated by Target Compound CombineStream->Incineration Scrubbing Required: Acid Gas Scrubbing (Neutralize HCl, SOx, NOx) Incineration->Scrubbing

Figure 1: Logical workflow for the segregation and destruction of halogenated nitro-sulfonamide waste.

Destruction Protocol (Incineration)

Scientific Rationale: Simple combustion is insufficient. The presence of the Chlorine atom on the benzene ring presents a risk of forming Polychlorinated Dibenzo-p-dioxins (PCDDs) if incinerated at low temperatures (<850°C). The Nitro and Sulfonamide groups generate NOx and SOx gases, which are precursors to acid rain and must be scrubbed.

Required Incineration Parameters:

  • Type: Rotary Kiln Incinerator (RCRA Part B Permitted).

  • Temperature: Primary chamber >1000°C; Secondary combustion chamber >1100°C.

  • Residence Time: >2 seconds in the secondary chamber to ensure complete breakdown of the aromatic ring and destruction of any dioxin precursors.

  • Pollution Control:

    • Quench Tower: Rapid cooling to prevent de novo synthesis of dioxins.

    • Alkaline Scrubber: Uses Lime (CaO) or Caustic Soda (NaOH) to neutralize HCl and SO₂ gases.

Emergency Spill Procedures

In the event of a spill in the laboratory, execute the following immediately:

  • Isolate: Evacuate the immediate area. The dust may be irritating to eyes and respiratory tract.

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (generates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer or if the nitro concentration is high.

  • Decontamination: Clean the surface with Acetone followed by soap and water. Collect all cleaning materials into the Solid Hazardous Waste container.

References

  • PubChem. (2025).[2] 2-Chloro-5-nitrobenzenesulfonamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. Retrieved from [Link]

  • Vita-D-Chlor. (2025).[1] Guidance Manual for the Disposal of Chlorinated Water.[3] (Reference for dechlorination chemistry logic). Retrieved from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
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2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
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